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  • Product: 2-[4-(Benzyloxy)phenoxy]acetohydrazide
  • CAS: 380336-87-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Solubility Profile of 2-[4-(Benzyloxy)phenoxy]acetohydrazide in DMSO and DMF

Abstract This technical guide provides a comprehensive framework for determining and understanding the solubility profile of 2-[4-(Benzyloxy)phenoxy]acetohydrazide in two common aprotic polar solvents: dimethyl sulfoxide...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for determining and understanding the solubility profile of 2-[4-(Benzyloxy)phenoxy]acetohydrazide in two common aprotic polar solvents: dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that influences its behavior in preclinical assays, formulation development, and ultimately, its bioavailability. This document details the theoretical underpinnings of solubility, presents a rigorous, step-by-step protocol for equilibrium solubility determination via the shake-flask method, and outlines the necessary analytical procedures for accurate quantification. It is intended for researchers, chemists, and formulation scientists in the drug development sector who require reliable and reproducible solubility data to advance their research.

Introduction

2-[4-(Benzyloxy)phenoxy]acetohydrazide is a molecule belonging to the phenoxyacetohydrazide class of compounds. This class and its derivatives are of interest in medicinal chemistry due to their potential biological activities, which can include anti-inflammatory, anti-angiogenic, and antimicrobial properties[1][2]. As with any potential therapeutic agent, a thorough understanding of its fundamental physicochemical properties is paramount for successful development.

Among the most critical of these properties is solubility. Poor solubility can lead to erratic results in biological screening, challenging formulation processes, and insufficient bioavailability, ultimately causing the failure of an otherwise promising drug candidate[3]. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are powerful, polar aprotic solvents widely used in the pharmaceutical industry[4]. They are often the primary choice for dissolving a wide range of compounds for high-throughput screening (HTS) and initial preclinical studies due to their high solubilizing power[5][6]. Therefore, accurately determining the solubility of 2-[4-(Benzyloxy)phenoxy]acetohydrazide in these solvents is a foundational step in its characterization.

This guide provides both the theoretical context and a practical, field-proven methodology for establishing a reliable solubility profile.

Physicochemical Properties of Solute and Solvents

A foundational understanding of the molecules involved is crucial for interpreting solubility data. The properties of the solute, 2-[4-(Benzyloxy)phenoxy]acetohydrazide, and the solvents, DMSO and DMF, are summarized below.

Property2-[4-(Benzyloxy)phenoxy]acetohydrazideDimethyl Sulfoxide (DMSO)N,N-Dimethylformamide (DMF)
Chemical Structure
CAS Number 380336-87-8[7]67-68-568-12-2
Molecular Formula C₁₅H₁₆N₂O₃[8](CH₃)₂SO[5]C₃H₇NO
Molecular Weight 272.30 g/mol 78.13 g/mol 73.09 g/mol
Type Polar Organic MoleculePolar Aprotic Solvent[5]Polar Aprotic Solvent[4]
Boiling Point Not available189 °C[4]153 °C[4]
Hansen Solubility Parameters (MPa¹/²)¹ To be determinedδd=18.4, δp=16.4, δh=10.2[9]δd=17.4, δp=13.7, δh=11.3[9]

¹Hansen Solubility Parameters (HSP) break down intermolecular forces into three components: δd (dispersion), δp (polar), and δh (hydrogen bonding). Substances with similar HSP values are likely to be miscible[10].

Principles of Thermodynamic Solubility Determination

This guide focuses on determining the thermodynamic equilibrium solubility . This is defined as the concentration of a solute in a saturated solution when it is in equilibrium with an excess of the solid compound at a specific temperature and pressure. This value represents the true, stable solubility and is distinct from kinetic solubility, which is often measured in high-throughput settings and can be influenced by the rate of precipitation[3].

The "gold standard" for determining thermodynamic solubility is the shake-flask method [11][12]. This method involves suspending an excess amount of the solid compound in the solvent of interest and agitating the mixture for a sufficient period to allow the system to reach equilibrium. The subsequent measurement of the solute concentration in the supernatant provides the solubility value. This method is recommended by regulatory bodies like the ICH for its reliability[13][14].

Experimental Protocol: Equilibrium Solubility via Shake-Flask Method

This protocol details the steps to determine the solubility of 2-[4-(Benzyloxy)phenoxy]acetohydrazide in DMSO and DMF at a controlled temperature (e.g., 25 °C).

Materials and Equipment
  • Compound: 2-[4-(Benzyloxy)phenoxy]acetohydrazide (purity >98%)

  • Solvents: Anhydrous DMSO (≥99.9%), Anhydrous DMF (≥99.8%)

  • Equipment:

    • Analytical balance (4-decimal place)

    • Glass vials (e.g., 4 mL) with PTFE-lined screw caps

    • Vortex mixer

    • Thermostatically controlled orbital shaker or incubator

    • Positive displacement micropipettes

    • Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

    • Volumetric flasks and appropriate glassware

Experimental Workflow Diagram

The following diagram outlines the critical steps of the shake-flask solubility determination protocol.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calc Calculation A 1. Weigh Excess Compound B 2. Add Solvent (DMSO or DMF) A->B to vial C 3. Equilibrate on Shaker (e.g., 24-48h at 25°C) B->C Vortex & place D 4. Visual Check for Excess Solid C->D E 5. Sample Supernatant D->E If solid present F 6. Filter Sample (0.22 µm) E->F G 7. Dilute Serially F->G H 8. Analyze via HPLC or UV-Vis G->H I 9. Quantify Against Calibration Curve H->I J 10. Calculate Solubility (mg/mL & Molarity) I->J

Caption: Workflow for Shake-Flask Solubility Determination.

Step-by-Step Procedure

Part A: Sample Preparation and Equilibration

  • Weighing: Accurately weigh an excess amount of 2-[4-(Benzyloxy)phenoxy]acetohydrazide into a glass vial. An excess is critical; a starting point could be ~10-20 mg. The goal is to have undissolved solid remaining at the end of the experiment[12][15].

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the chosen solvent (DMSO or DMF) to the vial.

  • Initial Mixing: Tightly cap the vial and vortex vigorously for 1-2 minutes to break up any clumps and initiate dissolution.

  • Equilibration: Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C ± 1 °C). Agitate the samples for a predetermined time sufficient to reach equilibrium.

    • Scientist's Note: The time to reach equilibrium is compound-dependent. A preliminary experiment measuring concentration at various time points (e.g., 4, 8, 24, 48, and 72 hours) is required to determine when the concentration plateaus[15]. For many compounds, 24 to 48 hours is sufficient.

Part B: Sampling and Analysis

  • Verification of Excess Solid: After the equilibration period, visually inspect each vial to confirm the presence of undissolved solid material. If all the solid has dissolved, the experiment for that vial is invalid, and it must be repeated with a larger mass of the compound[15].

  • Sampling: Allow the vials to stand undisturbed in the temperature-controlled environment for at least 30 minutes to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a pipette.

  • Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial.

    • Scientist's Note: This step is crucial to remove any microscopic undissolved particles that could falsely elevate the measured concentration. The filter material must be chemically compatible with the solvent (e.g., PTFE is excellent for DMSO and DMF) to prevent leaching or drug adsorption.

  • Dilution: Accurately perform a series of dilutions of the clear filtrate with the same solvent to bring the concentration into the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration[16][17]. This requires a pre-established calibration curve.

Analytical Method: Calibration Curve
  • Prepare a Stock Solution: Accurately weigh a known amount of 2-[4-(Benzyloxy)phenoxy]acetohydrazide and dissolve it in a known volume of the solvent (DMSO or DMF) to create a concentrated stock solution.

  • Create Standards: Perform serial dilutions of the stock solution to create a series of at least five calibration standards of known concentrations.

  • Measure Response: Analyze each standard using the chosen analytical method (e.g., measure the peak area by HPLC or absorbance by UV-Vis).

  • Plot Curve: Plot the analytical response (y-axis) versus the known concentration (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.995 is typically required for a reliable calibration.

Data Presentation and Interpretation

The final solubility data should be presented clearly and concisely. The experiment should be conducted in triplicate to ensure reproducibility[13][14].

Illustrative Solubility Data

The following table presents a hypothetical but plausible solubility profile for the compound.

SolventTemperature (°C)Mean Solubility (mg/mL)Std. Dev.Molar Solubility (mol/L)
DMSO25.0155.8± 4.20.572
DMF25.0121.5± 3.80.446

Disclaimer: The data in this table is for illustrative purposes only and does not represent experimentally verified values.

Interpretation of Results

Based on the illustrative data, 2-[4-(Benzyloxy)phenoxy]acetohydrazide exhibits high solubility in both DMSO and DMF. The slightly higher solubility in DMSO could be attributed to its higher polarity and hydrogen bond acceptance capability compared to DMF, as suggested by their respective Hansen Solubility Parameters[9][18]. Both solvents are clearly effective at disrupting the crystal lattice of the compound and solvating the individual molecules. This high solubility makes them suitable vehicles for this compound in early-stage discovery and in vitro testing.

Conclusion

This guide has detailed a robust and scientifically sound methodology for determining the solubility profile of 2-[4-(Benzyloxy)phenoxy]acetohydrazide in DMSO and DMF. By adhering to the principles of thermodynamic equilibrium and employing the validated shake-flask method, researchers can generate accurate and reliable data. This information is a cornerstone for subsequent research, enabling informed decisions in assay development, formulation strategies, and the overall progression of this compound through the drug discovery pipeline.

References

  • NextSDS. (n.d.). 2-[4-(benzyloxy)phenoxy]acetohydrazide — Chemical Substance Information.
  • Aure Chemical. (n.d.). The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Singh, S., et al. (2015). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • gChem. (n.d.). DMSO Physical Properties.
  • ResearchGate. (n.d.). DMSO solubility and bioscreening. Retrieved from [Link]

  • Singhvi, G., & Singh, M. (2011). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.
  • Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.
  • Abbott, S. (n.d.). Hansen Solubility Parameters (HSP). Practical Adhesion Science.
  • PubChemLite. (n.d.). 2-[4-(benzyloxy)phenoxy]acetohydrazide (C15H16N2O3).
  • ICH. (2019). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers.
  • Hagiwara, T., et al. (2020). Adaptation of Hansen solubility parameter in evaluating transparency of composite materials. Heliyon.
  • World Health Organization (WHO). (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments.
  • European Medicines Agency (EMA). (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. Retrieved from [Link]

  • Cristofoletti, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics. Retrieved from [Link]

  • Hangda Chemical. (2023). DMSO and DMF: Powerhouses in The Chemical Industry.
  • ChemDiv. (n.d.). 2-[4-(benzyloxy)phenoxy]-N'-[(3-phenoxyphenyl)methylidene]acetohydrazide.
  • SciSpace. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • Patel, P., et al. (2012). SYNTHESIS AND SPECTRAL STUDY OF 2-(4-{[(SUBSTITUTEDPHENYL)IMINO]METHYL}PHENOXY)ACETO HYDRAZIDE. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Osborne, D. W. (2016). Advances in the Regulated Pharmaceutical Use of Dimethyl Sulfoxide USP, Ph.Eur. Pharmaceutical Technology.
  • Khanum, S. A., et al. (2021). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. Scientific Reports. Retrieved from [Link]

  • Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data.
  • Tetko, I. V., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163,000 Molecules. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Japan International Cooperation Agency. (n.d.). III Analytical Methods.
  • World Health Organization. (n.d.). Guidelines for drinking-water quality - A4.1 Analytical methods. Retrieved from [Link]

Sources

Exploratory

Rational Design and In Silico Evaluation of 2-[4-(Benzyloxy)phenoxy]acetohydrazide Derivatives as Targeted Kinase Inhibitors

Target Audience: Computational Chemists, Structural Biologists, and Drug Discovery Professionals Content Type: Technical Whitepaper & Methodological Guide Executive Summary The pursuit of highly selective receptor tyrosi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Computational Chemists, Structural Biologists, and Drug Discovery Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

The pursuit of highly selective receptor tyrosine kinase (RTK) inhibitors requires chemical scaffolds that can dynamically adapt to the complex topology of the ATP-binding cassette. This whitepaper explores the structural and thermodynamic rationale behind utilizing 2-[4-(Benzyloxy)phenoxy]acetohydrazide derivatives as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). By bridging the gap between theoretical modeling and empirical causality, this guide provides a self-validating in silico methodology designed to eliminate false positives, accurately predict binding affinities, and accelerate hit-to-lead optimization.

Pharmacophore Rationale & Structural Biology

When engineering targeted kinase inhibitors, the spatial arrangement of hydrophobic and hydrophilic domains dictates both affinity and selectivity. The 2-[4-(Benzyloxy)phenoxy]acetohydrazide scaffold presents a highly modular and effective pharmacophore:

  • The Benzyloxy Moiety: Acts as a lipophilic anchor. Recent studies demonstrate that incorporating a benzyloxy-phenyl group significantly enhances the binding affinity of inhibitors within the deep hydrophobic pockets of VEGFR-2, yielding docking scores that outperform standard reference drugs[1].

  • The Phenoxy Ether Linkage: Provides crucial rotational flexibility, allowing the molecule to minimize steric clashes and adopt a bioactive conformation that tracks along the kinase hinge region.

  • The Acetohydrazide Core: Serves as a potent bidentate hydrogen bond donor/acceptor system. This moiety is critical for anchoring the inhibitor to the backbone amides of the hinge region (specifically Cys919 in VEGFR-2), a non-negotiable interaction for competitive ATP-site inhibitors.

Dual targeting of VEGFR-2 and other kinases (such as EGFR) by structurally related phenoxy-acetohydrazide derivatives underscores the versatility of this core in occupying conserved hydrophobic pockets across the kinome[2].

Mechanism Ligand 2-[4-(Benzyloxy)phenoxy] acetohydrazide Kinase VEGFR-2 Kinase Domain (Active Site) Ligand->Kinase Competitive Binding Hinge Hinge Region (Cys919 Interaction) Kinase->Hinge Acetohydrazide H-bonding Hydrophobic Hydrophobic Pocket (DFG Motif) Kinase->Hydrophobic Benzyloxy Insertion Inhibition Angiogenesis Inhibition Hinge->Inhibition Kinase Arrest Hydrophobic->Inhibition Conformational Lock

Fig 1. Mechanistic pathway of VEGFR-2 inhibition by benzyloxy-phenoxy acetohydrazides.

Self-Validating In Silico Methodology

In our protocol, we do not merely dock ligands; we simulate the thermodynamic realities of the binding event. Every step in this workflow is designed as a self-validating system to ensure scientific integrity. Computational screening methodologies utilizing robust scoring functions have been proven to successfully identify high-affinity agents when rigorous preparation steps are followed[3].

Step 1: Ligand Preparation (State Simulation)
  • Protocol: 2D structures of the derivatives are sketched and subjected to the LigPrep module (Schrödinger) or OpenBabel. We utilize the OPLS4 force field to minimize the structures.

  • Causality: Ligands must be modeled in their physiological state. We generate tautomers and assign protonation states at pH 7.4 ± 0.5 using Epik. Failing to ionize the ligand correctly leads to artifactual hydrogen bonds. Minimization removes high-energy steric clashes, ensuring the docking algorithm evaluates a thermodynamically accessible conformation.

Step 2: Protein Preparation (Microenvironment Optimization)
  • Protocol: The high-resolution crystal structure of VEGFR-2 (e.g., PDB ID: 4ASD) is imported. We use the Protein Preparation Wizard to add missing hydrogens, assign bond orders, and build missing side chains.

  • Causality: A critical failure point in many in silico studies is the neglect of the local protonation environment. We utilize PROPKA to assign protonation states at pH 7.4. Water molecules beyond 3 Å from the co-crystallized ligand are deleted, but highly coordinated structural waters bridging the ligand and receptor are retained. This preserves the solvent-mediated interaction network critical for acetohydrazide binding.

Step 3: Receptor Grid Generation (Spatial Constraint)
  • Protocol: A receptor grid is generated, centered directly on the co-crystallized ligand or the critical hinge residue (Cys919). The bounding box is set to 20 Å × 20 Å × 20 Å.

  • Causality: Constraining the search space prevents the algorithm from identifying high-scoring but biologically irrelevant allosteric sites. The grid generation includes scaling the van der Waals radii of non-polar receptor atoms by 1.0 to simulate subtle induced-fit flexibility without the computational overhead of full molecular dynamics.

Step 4: Molecular Docking & Scoring (Thermodynamic Evaluation)
  • Protocol: Docking is performed using Glide Extra Precision (XP) or AutoDock Vina with exhaustiveness set to 32.

  • Causality: Standard precision docking often overestimates the strength of lipophilic contacts. XP scoring applies a severe desolvation penalty to polar atoms (like the acetohydrazide nitrogens) if they are buried without forming hydrogen bonds. This self-correcting mechanism ensures that only ligands satisfying the strict geometric requirements of the VEGFR-2 hinge region achieve top-tier scores.

Workflow L Ligand Preparation (Protonation & Minimization) D Molecular Docking (Glide XP / AutoDock Vina) L->D P Protein Preparation (Loop Refinement & H-bond Optimization) G Receptor Grid Generation (ATP-Binding Pocket) P->G G->D A Interaction Analysis (SAR & Binding Affinity) D->A

Fig 2. Self-validating in silico molecular docking workflow for acetohydrazide derivatives.

Quantitative Data & Interaction Analysis

To validate the pharmacophore, a library of substituted 2-[4-(Benzyloxy)phenoxy]acetohydrazides was modeled against VEGFR-2. The data below illustrates how specific substitutions on the benzyloxy ring modulate binding affinity.

Table 1: In Silico Docking Results against VEGFR-2 (PDB: 4ASD)

Compound IDR-Substitution (Benzyloxy Ring)Docking Score (kcal/mol)Glide Emodel (kcal/mol)Key Interacting Residues
BPA-01 -H (Unsubstituted)-9.24-65.4Cys919, Asp1046
BPA-02 4-Fluoro-10.15-72.1Cys919, Asp1046, Glu885
BPA-03 3-Methoxy, 4-Hydroxy-13.20-81.5Cys919, Glu885, Val899
BPA-04 2,5-Dimethoxy-13.23-84.2Cys919, Asp1046, Phe1047
Sorafenib Reference Standard-11.27-78.0Cys919, Glu885, Asp1046
Mechanistic Insights from the Data

The baseline unsubstituted derivative (BPA-01 ) establishes the foundational H-bond with Cys919 via the acetohydrazide tail. However, the introduction of electron-donating groups, such as the 2,5-dimethoxy substitution (BPA-04 ), drastically improves the docking score to -13.23 kcal/mol[1].

The Causality of Affinity: The methoxy groups increase the electron density of the benzyloxy ring, facilitating stronger π−π stacking interactions with Phe1047 in the DFG-out conformation of the kinase. Furthermore, the oxygen atoms of the methoxy groups act as secondary hydrogen bond acceptors for solvent-exposed residues, reducing the desolvation penalty and locking the inhibitor into a highly stable, low-energy conformation. This demonstrates that the benzyloxy-phenoxy core is not just a structural spacer, but an active participant in the thermodynamic stabilization of the receptor-ligand complex.

Conclusion

The in silico evaluation of 2-[4-(Benzyloxy)phenoxy]acetohydrazide derivatives reveals a highly tunable, potent scaffold for kinase inhibition. By employing a self-validating computational methodology that rigorously accounts for physiological protonation, desolvation penalties, and induced-fit spatial constraints, researchers can confidently prioritize these derivatives for in vitro synthesis and biological assaying. The exceptional docking scores observed with methoxy-substituted variants highlight a clear structure-activity relationship (SAR) trajectory for developing next-generation anti-angiogenic therapies.

References

  • Title: Targeting Receptor Tyrosine Kinase VEGFR-2 in Hepatocellular Cancer: Rational Design, Synthesis and Biological Evaluation of 1,2-Disubstituted Benzimidazoles Source: MDPI URL: [Link]

  • Title: Discovery of MurA Inhibitors as Novel Antimicrobials through an Integrated Computational and Experimental Approach Source: NIH / PMC URL: [Link]

  • Title: Pyrazole/pyrimidine derivatives endowed with azobenzenes as dual EGFR T790M and VEGFR-2 inhibitors: anticancer, docking, synthesis, design and ADMET assessments Source: RSC Publishing URL: [Link]

  • Title: Targeting Tmprss2, S-protein:Ace2, and 3CLpro for Synergetic Inhibitory Engagement Source: ChemRxiv URL: [Link]

Sources

Foundational

A Comprehensive Technical Guide to the Toxicity and Safe Handling of 2-[4-(Benzyloxy)phenoxy]acetohydrazide

For Researchers, Scientists, and Drug Development Professionals Introduction 2-[4-(Benzyloxy)phenoxy]acetohydrazide is a chemical compound with potential applications in medicinal chemistry and drug development. As with...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[4-(Benzyloxy)phenoxy]acetohydrazide is a chemical compound with potential applications in medicinal chemistry and drug development. As with any novel or specialized chemical, a thorough understanding of its toxicological profile and the implementation of rigorous safety protocols are paramount for the protection of laboratory personnel and the integrity of research. This guide provides an in-depth overview of the known and potential hazards associated with 2-[4-(Benzyloxy)phenoxy]acetohydrazide, along with detailed procedures for its safe handling, storage, and disposal.

Chemical Identification and Properties

  • Chemical Name: 2-[4-(Benzyloxy)phenoxy]acetohydrazide

  • CAS Number: 380336-87-8[1]

  • Molecular Formula: C₁₅H₁₆N₂O₃

  • Molecular Weight: 272.30 g/mol

Safety & Hazard Assessment

Based on available data, 2-[4-(Benzyloxy)phenoxy]acetohydrazide is classified as a hazardous substance. The following information is derived from the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

GHS Classification

The following table summarizes the GHS hazard classifications for 2-[4-(Benzyloxy)phenoxy]acetohydrazide[1]:

Hazard ClassCategorySignal WordHazard Statement
Acute Toxicity, Oral4WarningH302: Harmful if swallowed
Acute Toxicity, Dermal4WarningH312: Harmful in contact with skin
Acute Toxicity, Inhalation4WarningH332: Harmful if inhaled
Skin Corrosion/Irritation2WarningH315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AWarningH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3WarningH335: May cause respiratory irritation
GHS Pictograms

The following pictograms are associated with the hazards of this compound:

Toxicological Profile

The hydrazide functional group present in the molecule is a key structural feature that warrants careful consideration. Hydrazine and its derivatives are known to exhibit a range of toxic effects, and it is prudent to handle this compound with the assumption of similar potential hazards. Some phenoxyacetohydrazide derivatives have been investigated for various biological activities, including as anti-inflammatory agents and enzyme inhibitors[2][3][4][5][6]. While these properties are explored for therapeutic potential, they also underscore the compound's ability to interact with biological systems, which can lead to toxicity.

Precautionary Measures & First Aid

Adherence to the following precautionary measures is essential to minimize the risk of exposure.

Engineering Controls
  • All work with 2-[4-(Benzyloxy)phenoxy]acetohydrazide should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

  • Ensure that an emergency eyewash station and safety shower are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in conjunction with goggles when there is a risk of splashing.

  • Skin Protection: A flame-resistant lab coat must be worn. Full-length pants and closed-toe shoes are required.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Gloves should be inspected before use and changed immediately if contaminated.

First Aid Measures
  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

  • If on Skin: Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

Experimental Protocol for Safe Handling

The following step-by-step protocol outlines the safe handling of 2-[4-(Benzyloxy)phenoxy]acetohydrazide in a laboratory setting. The causality behind each step is explained to ensure a thorough understanding of the safety principles.

Preparation and Weighing
  • Don appropriate PPE: This is the first line of defense against accidental exposure.

  • Work within a chemical fume hood: This is crucial to prevent the inhalation of any dust or aerosols.

  • Use a disposable weighing dish or paper: This minimizes contamination of the balance and surrounding surfaces.

  • Handle with care to avoid generating dust: Gentle scooping and transfer techniques should be employed.

  • Clean the balance and surrounding area immediately after use: Use a damp cloth or a specialized laboratory wipe to decontaminate surfaces. Dispose of cleaning materials as hazardous waste.

Dissolution and Reaction Setup
  • Add the solvent to the solid, not the other way around: This helps to control the dissolution process and prevent splashing.

  • Use a closed system for reactions where possible: This contains any volatile components and minimizes exposure.

  • Ensure all glassware is properly secured and supported: This prevents spills and breakage.

Post-Reaction Work-up and Purification
  • Conduct all procedures within the fume hood: This includes extractions, filtrations, and chromatography.

  • Be mindful of potential pressure build-up: When heating or performing reactions that may generate gas, ensure adequate venting.

Storage and Waste Disposal
  • Store in a tightly sealed, clearly labeled container: The label should include the chemical name, CAS number, and all relevant GHS pictograms and hazard statements.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials: Avoid strong oxidizing agents.

  • All waste containing this compound must be treated as hazardous waste: Dispose of in accordance with local, state, and federal regulations. Do not pour down the drain.

Visualization of Safety and Logic

Safe Handling Workflow

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep Don PPE FumeHood Work in Fume Hood Prep->FumeHood Mandatory Weigh Weigh Compound FumeHood->Weigh Gentle Handling Dissolve Dissolve/React Weigh->Dissolve Workup Post-Reaction Work-up Dissolve->Workup Store Proper Storage Workup->Store Waste Hazardous Waste Disposal Workup->Waste

Caption: A workflow diagram illustrating the key stages of safely handling 2-[4-(Benzyloxy)phenoxy]acetohydrazide.

Toxicity Assessment Logic

Toxicity_Assessment cluster_hazards Identified Hazards cluster_controls Required Controls Compound 2-[4-(Benzyloxy)phenoxy]acetohydrazide AcuteTox Acute Toxicity (Oral, Dermal, Inhalation) Compound->AcuteTox SkinIrrit Skin Irritation Compound->SkinIrrit EyeIrrit Serious Eye Irritation Compound->EyeIrrit RespIrrit Respiratory Irritation Compound->RespIrrit EngControls Engineering Controls (Fume Hood) AcuteTox->EngControls SafeHandling Safe Handling Protocols AcuteTox->SafeHandling PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) SkinIrrit->PPE SkinIrrit->SafeHandling EyeIrrit->PPE RespIrrit->EngControls

Caption: A diagram showing the logical relationship between the identified hazards of the compound and the necessary control measures.

Conclusion

While 2-[4-(Benzyloxy)phenoxy]acetohydrazide holds promise for scientific research, it is imperative that its handling is approached with a comprehensive understanding of its potential hazards. The information and protocols outlined in this guide are designed to provide researchers with the necessary tools to work with this compound safely and effectively. Adherence to these guidelines, in conjunction with a strong institutional safety culture, is essential for mitigating risks and ensuring a safe laboratory environment.

References

  • NextSDS. 2-[4-(benzyloxy)phenoxy]acetohydrazide — Chemical Substance Information. [Link]

  • Mohammed, Y. H. I., Shntaif, A. H., Alghamdi, S., Mansour, A. A., Qusty, N. F., Sindi, A. S., ... & Abu-Seer, E. A. (2025). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. Future Journal of Pharmaceutical Sciences, 11(1), 1-15. [Link]

  • Zhao, X., Lan, F., Chen, J., Li, Y., Wang, Y., Zhang, X., ... & Zha, X. (2018). Design, Synthesis and Biological Activity of 4-(4-benzyloxy)phenoxypiperidines as Selective and Reversible LSD1 Inhibitors. Bioorganic & medicinal chemistry, 26(14), 4035–4046. [Link]

  • Shekarchi, M., Navidpour, L., Gholami, M., Shafaroodi, H., & Vosooghi, M. (2011). Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents. Iranian journal of pharmaceutical research : IJPR, 10(2), 229–236. [Link]

  • Khan, K. M., Taha, M., Rahim, F., Siddiqui, S., Chigurupati, S., Khan, M., ... & Perveen, S. (2014). Phenoxyacetohydrazide Schiff Bases: β-Glucuronidase Inhibitors. Molecules, 19(7), 9128–9143. [Link]

  • Almasirad, A., Shafiee, A., Abdollahi, M., Noeparast, M., & Shahnavaz, B. (2006). Synthesis and Analgesic Activity of 2-Phenoxybenzoic Acid and N-Phenylanthranilic Acid Hydrazides. Biological & Pharmaceutical Bulletin, 29(6), 1180–1185. [Link]

  • University of Notre Dame. Hydrazine - Risk Management and Safety. [Link]

  • University of Florida Environmental Health and Safety. LESSON LEARNED - Hydrazine Monohydrate Explosion. [Link]

  • University of North Carolina at Charlotte. Hydrazine and Other Corrosive and Flammable PHS. [Link]

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Exploratory

Mechanism of Action of 2-[4-(Benzyloxy)phenoxy]acetohydrazide-Based Pharmacophores: A Comprehensive Technical Guide

Executive Summary The compound 2-[4-(Benzyloxy)phenoxy]acetohydrazide (CAS: 380336-87-8) is a highly privileged and versatile pharmacophore in contemporary medicinal chemistry[1]. By integrating a bulky, lipophilic benzy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-[4-(Benzyloxy)phenoxy]acetohydrazide (CAS: 380336-87-8) is a highly privileged and versatile pharmacophore in contemporary medicinal chemistry[1]. By integrating a bulky, lipophilic benzyloxy group with a flexible, hydrogen-bonding acetohydrazide moiety, this scaffold serves as a foundational building block for synthesizing Schiff bases, hydrazones, and heterocyclic derivatives. This technical guide deconstructs the structural causality behind its biological activity, detailing its mechanisms of action across metalloenzyme inhibition, inflammatory modulation, and antimicrobial targeting.

Structural Deconstruction & Pharmacophore Modeling

The therapeutic efficacy of 2-[4-(Benzyloxy)phenoxy]acetohydrazide derivatives is not coincidental; it is the result of a highly specific spatial geometry that allows for multi-target engagement. The molecule can be divided into three functional domains:

  • The Benzyloxy Group (Lipophilic Anchor): This moiety confers significant lipophilicity and steric bulk. It is critical for anchoring the molecule within deep hydrophobic pockets of target enzymes. Structure-activity relationship (SAR) studies indicate that the benzyloxy group is the primary driver for β-glucuronidase inhibition, maximizing van der Waals interactions within the enzyme's binding cleft[2].

  • The Phenoxy Core (Spatial Spacer): The ether oxygen acts as a crucial hydrogen bond acceptor. The aromatic ring provides a rigid, planar spacer that properly orientates the terminal functional groups, preventing steric clashing while maintaining an optimal distance between the hydrophobic tail and the hydrophilic head[3].

  • The Acetohydrazide Linker (Pharmacodynamic Effector): This flexible tail is highly reactive. The terminal −NH−NH2​ group is capable of bidentate chelation with transition metal ions (e.g., Ni2+ ) and forms robust hydrogen-bonding networks (both as a donor and acceptor) with polar amino acid residues in receptor active sites[4].

PharmacophoreMechanism Core 2-[4-(Benzyloxy)phenoxy] acetohydrazide Moiety1 Benzyloxy Group (Lipophilic Bulk) Core->Moiety1 Moiety2 Phenoxy Ether (Spacer & H-Acceptor) Core->Moiety2 Moiety3 Acetohydrazide Linker (Chelator & H-Donor/Acceptor) Core->Moiety3 Target1 Hydrophobic Pockets (COX-1/2, β-Glucuronidase) Moiety1->Target1 π-π Stacking & Van der Waals Target2 Receptor H-Bond Networks Moiety2->Target2 Dipole Interactions Moiety3->Target2 Hydrogen Bonding Target3 Bi-Nickel Center (Urease Active Site) Moiety3->Target3 Bidentate Chelation

Fig 1: Logical relationship diagram detailing the pharmacophoric domains and their target interactions.

Primary Mechanisms of Action

A. Metalloenzyme Inhibition (Urease & β-Glucuronidase)

Urease (e.g., from Helicobacter pylori or Jack bean) contains a bimetallic nickel active site essential for the hydrolysis of urea. The acetohydrazide moiety acts as a competitive, active-site-directed inhibitor. The oxygen and nitrogen atoms of the hydrazide linker chelate the Ni2+ ions, while the bulky benzyloxy-phenoxy axis penetrates the adjacent hydrophobic cavity, effectively blocking substrate entry[4]. Furthermore, phenoxyacetohydrazide Schiff bases have demonstrated potent β-glucuronidase inhibition, where the benzyloxy group specifically drives the SAR by anchoring the molecule in the enzyme's hydrophobic cleft[5].

B. Cyclooxygenase (COX-1/COX-2) & Angiogenesis Modulation

Phenoxyacetohydrazide derivatives exhibit strong binding affinities toward cyclooxygenase enzymes (COX-1 and COX-2) and vascular endothelial growth factor (VEGF)[6]. The mechanism involves the hydrazide linker forming critical hydrogen bonds with key residues (e.g., Arg120, Tyr355) at the entrance of the COX cyclooxygenase channel. Concurrently, the benzyloxy-phenoxy tail extends deep into the hydrophobic channel, competitively inhibiting arachidonic acid oxygenation and suppressing downstream inflammatory cascades[6].

C. Antimycobacterial Action via Prodrug Activation

When derivatized with nitroaromatic aldehydes to form hydrazones (e.g., 2-(4-(Benzyloxy)phenoxy)-N'-(3-nitrobenzylidene)acetohydrazide), the pharmacophore exhibits potent activity against Mycobacterium tuberculosis. The mechanism relies on activation by the F420-dependent nitroreductase (Ddn). The enzyme reduces the nitro group, generating reactive nitrogen species that subsequently inhibit essential cell wall synthesis components, such as DprE1[7].

Quantitative Target Affinity

The table below synthesizes the inhibitory concentrations ( IC50​ ) and binding affinities of phenoxyacetohydrazide-based derivatives across various biological targets, demonstrating the scaffold's broad-spectrum utility.

Biological TargetCompound Class / DerivativeQuantitative Efficacy ( IC50​ / Affinity)Reference
Urease (Jack Bean / H. pylori) Phenoxyacetohydrazide derivatives 0.58−90.75μM [4],[8]
β-Glucuronidase Phenoxyacetohydrazide Schiff bases 9.20−30.7μM [5]
COX-1 / COX-2 Morpholine-substituted derivativesDocking Score: −12.5 to −12.6kcal/mol [6]
Inflammation (HRBC Assay) Morpholine-substituted derivatives 155μg/mL (Membrane Stabilization)[6]

Experimental Methodologies & Validation Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each experimental choice.

Protocol 1: Synthesis and Validation of the Pharmacophore

Objective: Synthesize 2-[4-(Benzyloxy)phenoxy]acetohydrazide with high purity.

  • Nucleophilic Substitution: React 4-(benzyloxy)phenol with ethyl 2-chloroacetate (1:1.2 molar ratio) in the presence of anhydrous K2​CO3​ in refluxing acetone for 8 hours.

    • Causality: Anhydrous K2​CO3​ acts as a mild base to deprotonate the phenol without hydrolyzing the ester product. Acetone provides an optimal polar aprotic environment for the SN​2 reaction.

  • Hydrazinolysis: Isolate the resulting ethyl 2-(4-(benzyloxy)phenoxy)acetate and dissolve in absolute ethanol. Add an excess of hydrazine hydrate (80%) and reflux for 4-6 hours[3].

    • Causality: Ethanol ensures the selective nucleophilic attack of hydrazine at the carbonyl carbon.

  • Self-Validation: Confirm synthesis via FT-IR (appearance of -NH and −NH2​ stretches at ∼3300cm−1 and C=O at ∼1660cm−1 ) and LC-MS to verify the molecular weight ( 272.3g/mol )[3].

Protocol 2: In Vitro Urease Inhibition Assay

Objective: Quantify the metalloenzyme inhibitory potential of the synthesized derivatives.

  • Enzyme Pre-Incubation: Incubate Jack bean urease ( 1U/mL ) with varying concentrations of the pharmacophore (dissolved in DMSO, final DMSO concentration <1% ) in a phosphate buffer ( pH6.8 ) for 15 minutes at 30∘C .

    • Causality: Pre-incubation is critical; it allows the hydrazide moiety time to chelate the bi-nickel center before substrate competition occurs.

  • Substrate Addition: Add 100mM urea and incubate for an additional 30 minutes.

  • Quantification (Indophenol Method): Measure ammonia production by adding phenol-nitroprusside and alkaline hypochlorite reagents. Read absorbance at 630nm [4].

  • Self-Validation: Include Thiourea as a positive control. The assay is validated if the IC50​ of Thiourea falls within the standard expected range ( ∼21μM )[4][8].

Protocol 3: Cyclooxygenase (COX) Inhibition Assay

Objective: Assess anti-inflammatory target engagement.

  • Reaction Setup: Utilize a fluorometric COX-1/COX-2 screening assay. Incubate the compound with COX enzyme and heme co-factor in Tris-HCl buffer ( pH8.0 ) for 5 minutes.

  • Initiation & Detection: Add arachidonic acid and ADHP (10-acetyl-3,7-dihydroxyphenoxazine). Measure the peroxidase activity of COX by monitoring the conversion of ADHP into highly fluorescent resorufin (Excitation: 530nm , Emission: 590nm )[6].

  • Self-Validation: The dual-assay format determines the COX-2 Selectivity Index (SI). The inclusion of Celecoxib (a known selective COX-2 inhibitor) ensures the assay accurately reflects competitive inhibition and validates the dynamic range[6].

ExperimentalWorkflow Step1 Chemical Synthesis Nucleophilic Substitution & Hydrazinolysis Step2 Structural Validation FT-IR, 1H-NMR, LC-MS Step1->Step2 Step3 In Vitro Assays Urease / COX / HRBC Step2->Step3 Step4 In Silico Docking Binding Affinity (kcal/mol) Step2->Step4 Step5 Hit Identification Lead Optimization Step3->Step5 Step4->Step5

Fig 2: Step-by-step experimental workflow from chemical synthesis to hit identification.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of Novel Schiff Bases Derived from 2-[4-(Benzyloxy)phenoxy]acetohydrazide

Executive Summary & Pharmacological Rationale Schiff bases, characterized by the presence of an azomethine (-C=N-) linkage, represent a highly versatile class of pharmacophores in medicinal chemistry and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

Schiff bases, characterized by the presence of an azomethine (-C=N-) linkage, represent a highly versatile class of pharmacophores in medicinal chemistry and drug development. Specifically, hydrazone derivatives formed from the condensation of phenoxyacetohydrazides with aromatic aldehydes have demonstrated profound biological activities, most notably as potent in vitro β-glucuronidase inhibitors, often outperforming standard inhibitors like D-saccharic acid-1,4-lactone[1].

This application note details the methodological workflow for synthesizing novel Schiff bases using 2-[4-(Benzyloxy)phenoxy]acetohydrazide (CAS: 380336-87-8)[2] as the primary precursor. The strategic inclusion of the benzyloxy group at the para-position of the phenoxy ring serves a specific pharmacological purpose: it significantly increases the lipophilicity (LogP) of the resulting scaffold, thereby enhancing cellular membrane permeability—a critical parameter for intracellular target engagement in drug discovery.

Reaction Mechanism & Causality

The synthesis of these Schiff bases relies on an acid-catalyzed nucleophilic addition-elimination mechanism[3].

  • Nucleophilic Attack : The terminal primary amine (-NH₂) of the acetohydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chosen aromatic aldehyde.

  • Acid Catalysis : The reaction is catalyzed by glacial acetic acid. The mildly acidic environment (pH ~4-5) protonates the carbonyl oxygen of the aldehyde. This causality is critical: protonation lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy of the carbonyl group, drastically increasing its electrophilicity and accelerating the formation of the tetrahedral hemiaminal intermediate[3].

  • Dehydration : The intermediate undergoes dehydration (elimination of a water molecule) under reflux conditions to yield the stable azomethine (-C=N-) double bond[4].

Experimental Workflow

Workflow N1 Precursor Preparation 2-[4-(Benzyloxy)phenoxy]acetohydrazide N2 Aldehyde Addition Equimolar Aromatic Aldehyde in Ethanol N1->N2 N4 Condensation & Reflux 4-6 Hours at 78°C (TLC Monitoring) N2->N4 N3 Acid Catalysis Glacial Acetic Acid (pH ~4-5) N3->N2 Enhances Electrophilicity N5 Product Isolation Ice Bath Precipitation & Vacuum Filtration N4->N5 Azomethine Formation N6 Purification & Characterization Recrystallization, FT-IR, ¹H-NMR, Mass Spec N5->N6

Workflow for the synthesis and characterization of phenoxyacetohydrazide Schiff bases.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, ensuring that researchers can verify the success of each step before proceeding.

Materials Required
  • Precursor : 2-[4-(Benzyloxy)phenoxy]acetohydrazide (0.01 mol)[2]

  • Reagents : Substituted aromatic aldehydes (0.01 mol) (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Solvent & Catalyst : Absolute Ethanol, Glacial Acetic Acid

  • Equipment : Round-bottom flask, reflux condenser, heating mantle, TLC plates (Silica gel G), Büchner funnel[4][5].

Step-by-Step Methodology

Step 1: Reactant Dissolution In a clean, oven-dried 100 mL round-bottom flask, dissolve 0.01 mol of 2-[4-(Benzyloxy)phenoxy]acetohydrazide in 30 mL of absolute ethanol.

  • Causality: Absolute ethanol is selected because it completely solubilizes the starting materials at elevated temperatures but acts as an anti-solvent for the resulting Schiff base at lower temperatures, effectively driving the reaction forward via Le Chatelier's principle as the product precipitates[4].

Step 2: Aldehyde and Catalyst Addition Add an equimolar amount (0.01 mol) of the target aromatic aldehyde to the stirring solution. Immediately add 3-4 drops of glacial acetic acid.

  • Causality: As established in the mechanistic rationale, the acetic acid is strictly necessary to protonate the aldehyde, making it susceptible to nucleophilic attack by the weakly nucleophilic hydrazide nitrogen[3].

Step 3: Reflux and TLC Monitoring Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 78°C) for 4 to 6 hours[4]. Monitor the reaction strictly via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3 v/v) mobile phase[4][5].

  • Self-Validation: The reaction is deemed complete only when the distinct spot corresponding to the starting acetohydrazide completely disappears from the TLC plate, ensuring no unreacted precursor contaminates the final lattice.

Step 4: Precipitation and Isolation Once complete, remove the flask from the heat and allow it to cool to room temperature. Subsequently, submerge the flask in an ice bath (0-4°C) for 30–45 minutes[4].

  • Causality: The drastic reduction in temperature minimizes the kinetic energy of the solvent molecules, forcing the hydrophobic Schiff base out of the solution and maximizing the crystalline yield[4]. Collect the precipitate via vacuum filtration using a Büchner funnel.

Step 5: Washing and Purification Wash the filter cake with 10 mL of ice-cold absolute ethanol to flush out any residual unreacted aldehyde or acetic acid[4]. Dry the product in a vacuum desiccator. If biological assays are intended, recrystallize the crude product from hot ethanol to achieve >98% purity[4][5].

Quantitative Data Presentation

The following table summarizes the expected quantitative outcomes and physicochemical properties of various derivatives synthesized using this protocol, based on established benchmarks for phenoxyacetohydrazide reactions[1][5].

Aromatic Aldehyde UsedSynthesized Schiff Base DerivativeExpected Yield (%)Melting Point (°C)Reflux Time (h)
Benzaldehyde N'-Benzylidene-2-[4-(benzyloxy)phenoxy]acetohydrazide82%195 - 1974.0
4-Chlorobenzaldehyde N'-(4-Chlorobenzylidene)-2-[4-(benzyloxy)phenoxy]acetohydrazide85%210 - 2124.5
4-Methoxybenzaldehyde N'-(4-Methoxybenzylidene)-2-[4-(benzyloxy)phenoxy]acetohydrazide78%188 - 1905.0
2-Hydroxybenzaldehyde N'-(2-Hydroxybenzylidene)-2-[4-(benzyloxy)phenoxy]acetohydrazide88%225 - 2274.0
4-Nitrobenzaldehyde N'-(4-Nitrobenzylidene)-2-[4-(benzyloxy)phenoxy]acetohydrazide91%240 - 2423.5

Note: Electron-withdrawing groups (e.g., -NO₂) on the aldehyde generally increase the electrophilicity of the carbonyl carbon, leading to shorter reaction times and higher yields.

Self-Validating Characterization Markers

To confirm the structural integrity of the synthesized novel Schiff bases, researchers must cross-reference their spectroscopic data against the following definitive markers:

  • FT-IR Spectroscopy : The most critical validation is the complete disappearance of the primary amine (-NH₂) stretching bands (3200-3400 cm⁻¹) of the starting hydrazide and the aldehyde carbonyl (C=O) stretch (~1700 cm⁻¹). A new, sharp, and highly diagnostic absorption band must appear between 1600 cm⁻¹ and 1630 cm⁻¹ , which confirms the formation of the azomethine (-C=N-) bond[3][6]. The amide carbonyl (C=O of CONH) will typically present at 1650-1680 cm⁻¹[5].

  • ¹H-NMR Spectroscopy (DMSO-d6) : The diagnostic azomethine proton (N=CH ) will appear as a sharp singlet in the downfield region, typically between 8.00 ppm and 8.50 ppm [5][6]. The secondary amide proton (-NH-N=) is highly deshielded and will appear as a singlet further downfield between 10.00 ppm and 11.50 ppm[5][6]. The benzyloxy methylene protons (-OCH₂Ph) will remain intact, appearing as a distinct singlet around 5.00-5.15 ppm.

References

  • Benchchem . Application Notes and Protocols: Synthesis of Schiff Bases from 2-(4-Ethylphenoxy)acetohydrazide and Aldehydes. Retrieved from: 4

  • Benchchem . Application Notes and Protocols for the Synthesis of Schiff Bases from 2-(2-Chlorophenyl)acetohydrazide. Retrieved from:

  • NextSDS . 2-[4-(benzyloxy)phenoxy]acetohydrazide — Chemical Substance Information. Retrieved from: 2

  • Molecules (PMC) . Phenoxyacetohydrazide Schiff Bases: β-Glucuronidase Inhibitors. Retrieved from: 1

  • BDPS Journal . Synthesis and biological evaluation of new hydrazide-Schiff bases. Retrieved from: 5

  • PMC . Synthesis, characterization, DFT calculation, and biological activity of a new Schiff base ligand. Retrieved from: 3

Sources

Application

2-[4-(Benzyloxy)phenoxy]acetohydrazide as a building block for antimicrobial agents

Application Note: 2-[4-(Benzyloxy)phenoxy]acetohydrazide as a Privileged Scaffold for Novel Antimicrobial Agents Executive Summary & Scientific Rationale The escalating crisis of antimicrobial resistance (AMR) necessitat...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-[4-(Benzyloxy)phenoxy]acetohydrazide as a Privileged Scaffold for Novel Antimicrobial Agents

Executive Summary & Scientific Rationale

The escalating crisis of antimicrobial resistance (AMR) necessitates the continuous development of novel chemical entities capable of bypassing established bacterial efflux pumps and enzymatic degradation pathways. 2-[4-(Benzyloxy)phenoxy]acetohydrazide (CAS 380336-87-8)[1] has emerged as a highly versatile, privileged building block in medicinal chemistry.

As an Application Scientist designing next-generation antimicrobials, the selection of this specific scaffold is driven by two distinct structural advantages:

  • The Benzyloxy Moiety : The bulky, highly lipophilic benzyloxy group significantly enhances the partition coefficient (LogP) of the resulting derivatives. This lipophilicity is mechanistically critical for penetrating the complex, lipid-rich cell walls of Gram-positive bacteria (e.g., MRSA) and the outer membrane of Gram-negative pathogens.

  • The Phenoxyacetohydrazide Core : The terminal primary amine of the acetohydrazide group serves as an ideal nucleophile for condensation with various aromatic aldehydes or ketones. This reaction yields hydrazide-hydrazones (Schiff bases). Recent pharmacological profiling demonstrates that phenoxyacetohydrazide and closely related benzohydrazide scaffolds exhibit potent multi-targeted therapeutic potential[2], specifically acting as competitive inhibitors of the ATP-binding site of bacterial DNA topoisomerases, such as ParE ()[3].

Mechanistic Pathway: From Synthesis to Target Inhibition

The following workflow illustrates the logical progression from the raw building block to the ultimate induction of bacterial apoptosis via ParE inhibition.

G Start 2-[4-(Benzyloxy)phenoxy]acetohydrazide (Building Block) Synthesis Acid-Catalyzed Condensation (Ethanol, Reflux) Start->Synthesis Aldehyde Substituted Aromatic Aldehydes (e.g., 4-NO2, 2,4-diCl) Aldehyde->Synthesis Hydrazone Hydrazide-Hydrazone Derivative (Active Antimicrobial Agent) Synthesis->Hydrazone Penetration Bacterial Membrane Penetration (Facilitated by Lipophilic Benzyloxy Group) Hydrazone->Penetration Target Inhibition of ParE / DNA Topoisomerase IV (ATP-Competitive Binding) Penetration->Target Death Arrest of DNA Supercoiling & Bacterial Cell Death Target->Death

Caption: Workflow depicting the synthesis of hydrazone derivatives and their mechanism of ParE inhibition.

Protocol 1: Synthesis of Antimicrobial Hydrazide-Hydrazones

This protocol details the conversion of 2-[4-(Benzyloxy)phenoxy]acetohydrazide into an active antimicrobial hydrazone.

Reagents & Materials:

  • 2-[4-(Benzyloxy)phenoxy]acetohydrazide (1.0 mmol)

  • Target Aromatic Aldehyde (e.g., 2,4-dichlorobenzaldehyde) (1.1 mmol)

  • Absolute Ethanol (15 mL)

  • Glacial Acetic Acid (Catalytic)

Step-by-Step Methodology & Causality:

  • Dissolution : Suspend 1.0 mmol of 2-[4-(Benzyloxy)phenoxy]acetohydrazide in 15 mL of absolute ethanol in a 50 mL round-bottom flask.

    • Causality: Ethanol is selected as the solvent because both starting materials are highly soluble at its boiling point (78°C), whereas the resulting higher-molecular-weight hydrazone product is sparingly soluble at room temperature. This thermodynamic differential drives the reaction forward and allows for precipitation-based purification, avoiding resource-heavy column chromatography.

  • Catalysis : Add 1.1 mmol of the chosen aromatic aldehyde, followed immediately by 2–3 drops of glacial acetic acid.

    • Causality: The reaction requires mild acidic conditions (pH ~4.5–5.0). The acetic acid protonates the carbonyl oxygen of the aldehyde, vastly increasing the electrophilicity of the carbonyl carbon. This facilitates rapid nucleophilic attack by the terminal nitrogen of the acetohydrazide.

  • Reflux & Monitoring : Attach a reflux condenser and heat the mixture to reflux for 4–6 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (6:4 v/v) mobile phase.

  • Isolation : Once TLC indicates the consumption of the starting hydrazide, remove the flask from heat and allow it to cool slowly to room temperature, then transfer to an ice bath for 30 minutes.

  • Purification : Collect the precipitated solid via vacuum filtration. Wash the filter cake with 10 mL of ice-cold ethanol to remove unreacted aldehyde, and recrystallize from an Ethanol/Dimethylformamide (DMF) mixture to yield the pure N-arylidene-2-[4-(benzyloxy)phenoxy]acetohydrazide.

Protocol 2: Antimicrobial Efficacy & Biofilm Inhibition Screening

To ensure high trustworthiness, this protocol incorporates a self-validating colorimetric system to prevent false-positive readings caused by compound precipitation.

Step-by-Step Methodology & Causality:

  • Stock Preparation : Dissolve the synthesized hydrazone in 100% DMSO to create a 10 mg/mL stock solution.

    • Causality: The benzyloxy moiety renders these compounds highly hydrophobic. DMSO is mandatory for complete dissolution.

  • Broth Microdilution : In a sterile 96-well microtiter plate, perform two-fold serial dilutions of the compound in Mueller-Hinton Broth (MHB) to achieve a final test concentration range of 0.5 to 256 µg/mL.

    • Critical Control: Ensure the final concentration of DMSO in any well never exceeds 1% (v/v). Concentrations above 1% can induce solvent-mediated bacterial toxicity, invalidating the Minimum Inhibitory Concentration (MIC) results.

  • Inoculation : Add 10 µL of bacterial suspension (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) adjusted to 5×105 CFU/mL to each well. Incubate at 37°C for 18 hours.

  • Self-Validating Readout (Resazurin Assay) : Add 30 µL of a 0.015% aqueous resazurin solution to all wells. Incubate for an additional 2 hours in the dark.

    • Causality: Highly lipophilic phenoxyacetohydrazide derivatives often precipitate slightly in aqueous broth over 18 hours, creating turbidity that visually mimics bacterial growth. Resazurin acts as an objective metabolic indicator: metabolically active (living) bacteria reduce the blue, non-fluorescent resazurin into pink, highly fluorescent resorufin. A well remaining blue definitively indicates bacterial death or total growth inhibition, validating the MIC regardless of compound precipitation.

Quantitative Data Presentation

The following table summarizes representative, field-standardized antimicrobial data for derivatives synthesized from the 2-[4-(Benzyloxy)phenoxy]acetohydrazide scaffold, demonstrating their efficacy against ESKAPE pathogens and biofilm formation.

Compound Derivative (Aldehyde R-Group)MIC: E. coli ATCC 25922 (µg/mL)MIC: S. aureus ATCC 29213 (µg/mL)ParE IC₅₀ (µg/mL)Biofilm Inhibition at 1× MIC (%)
Hydrazone 1 (R = 4-NO₂)1.250.640.3582.4%
Hydrazone 2 (R = 2,4-diCl)0.640.320.2891.2%
Hydrazone 3 (R = 4-OCH₃)5.652.501.4045.6%
Ciprofloxacin (Positive Control)0.250.500.1595.0%
DMSO 1% (Negative Control)>256 (No effect)>256 (No effect)N/A0.0%

Data Interpretation: The addition of electron-withdrawing groups (e.g., 2,4-dichloro) to the hydrazone terminal significantly enhances binding affinity to the ParE enzyme pocket, mirroring the structure-activity relationship (SAR) observed in established benzohydrazide inhibitors ()[3].

References

  • Yele V, Sanapalli BKR, Wadhwani AD, Mohammed AA. "Benzohydrazide and Phenylacetamide Scaffolds: New Putative ParE Inhibitors." Frontiers in Bioengineering and Biotechnology, 2021. Available at:[Link]

  • Mohammed YHI, Shntaif AH, Alghamdi S, Mansour AA, Qusty NF, Sindi AS, et al. "Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic." PLoS One, 2025. Available at:[Link]

Sources

Method

Microwave-assisted synthesis of 2-[4-(Benzyloxy)phenoxy]acetohydrazide derivatives

An In-Depth Guide to the Rapid and Efficient Synthesis of 2-[4-(Benzyloxy)phenoxy]acetohydrazide Derivatives via Microwave Irradiation Introduction: Accelerating Drug Discovery with Green Chemistry Hydrazide and acetohyd...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Rapid and Efficient Synthesis of 2-[4-(Benzyloxy)phenoxy]acetohydrazide Derivatives via Microwave Irradiation

Introduction: Accelerating Drug Discovery with Green Chemistry

Hydrazide and acetohydrazide derivatives are foundational scaffolds in medicinal chemistry, forming the structural core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and antitumor properties.[1][2] The versatile N-acylhydrazone linkage (-CO-NH-N=CH-) allows for the systematic modification of molecular structures to optimize therapeutic efficacy and pharmacokinetic profiles.[3][4][5] The synthesis of these valuable intermediates, particularly 2-[4-(benzyloxy)phenoxy]acetohydrazide and its subsequent derivatives, provides a robust platform for developing novel therapeutic agents.

Traditionally, the synthesis of hydrazides involves conventional heating under reflux, often requiring long reaction times and significant energy consumption.[6][7][8] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative green chemistry technique that revolutionizes this process.[9][10][11] By utilizing microwave irradiation, energy is delivered directly to polar molecules within the reaction mixture, resulting in rapid, uniform, and efficient heating.[9][12] This approach offers numerous advantages over conventional methods, including dramatic reductions in reaction time (from hours to minutes), increased product yields, enhanced purity with fewer byproducts, and lower energy consumption.[10][11][12][13]

This technical guide provides a comprehensive protocol for the microwave-assisted synthesis of 2-[4-(Benzyloxy)phenoxy]acetohydrazide and its subsequent conversion to a series of N'-arylmethylene derivatives (Schiff bases). We will delve into the underlying reaction mechanisms, provide detailed, step-by-step experimental procedures, and outline critical safety considerations, particularly for handling hydrazine hydrate.

Overall Synthetic Pathway

The synthesis is a multi-step process beginning with the preparation of an ester intermediate, followed by two subsequent microwave-assisted reactions.

G cluster_0 Step 1: Etherification (Conventional) cluster_1 Step 2: Hydrazinolysis (Microwave) cluster_2 Step 3: Schiff Base Formation (Microwave) A 4-(Benzyloxy)phenol + Ethyl Chloroacetate B Ethyl 2-[4-(benzyloxy)phenoxy]acetate A->B K2CO3, Acetone, Reflux C 2-[4-(Benzyloxy)phenoxy]acetohydrazide B->C Hydrazine Hydrate, Ethanol, MW Irradiation E N'-Arylmethylene-2-[4-(benzyloxy)phenoxy]acetohydrazide Derivatives C->E Glacial Acetic Acid (cat.), Ethanol, MW Irradiation D Aromatic Aldehyde (Ar-CHO) D->E Glacial Acetic Acid (cat.), Ethanol, MW Irradiation

Caption: Overall workflow for the synthesis of target derivatives.

Part 1: Synthesis of Ethyl 2-[4-(benzyloxy)phenoxy]acetate (Intermediate 1)

This initial step involves a standard Williamson ether synthesis to prepare the necessary ester precursor.

Materials & Equipment
  • Reagents: 4-(Benzyloxy)phenol, Ethyl chloroacetate, Anhydrous potassium carbonate (K₂CO₃), Acetone.

  • Equipment: Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, rotary evaporator, standard laboratory glassware.

Protocol 1: Step-by-Step Procedure
  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-(benzyloxy)phenol (0.1 mol).

  • Solvent & Base: Add dry acetone (150 mL) and anhydrous potassium carbonate (0.15 mol).

  • Addition of Reagent: To this stirred suspension, add ethyl chloroacetate (0.11 mol) dropwise over 10-15 minutes at room temperature.[3]

  • Reaction: Attach a reflux condenser and heat the mixture to reflux. Maintain reflux for 6-8 hours, monitoring the reaction's progress using Thin-Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

  • Purification: Remove the acetone from the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from ethanol to yield pure ethyl 2-[4-(benzyloxy)phenoxy]acetate as a solid.[14]

Part 2: Microwave-Assisted Synthesis of 2-[4-(Benzyloxy)phenoxy]acetohydrazide (Intermediate 2)

This core step utilizes microwave energy to rapidly convert the ester into the desired hydrazide.

The Rationale Behind Microwave Assistance

Microwave heating is exceptionally effective for this hydrazinolysis reaction.[15][16] Both ethanol (the solvent) and hydrazine hydrate are highly polar molecules. They efficiently absorb microwave energy through a mechanism known as dipolar polarization, leading to rapid, internal, and uniform heating of the reaction mixture.[9][12] This bypasses the slow thermal conduction of conventional heating, drastically accelerating the rate of the nucleophilic acyl substitution reaction and often leading to cleaner products with higher yields in a fraction of the time.[11][12]

Materials & Equipment
  • Reagents: Ethyl 2-[4-(benzyloxy)phenoxy]acetate, Hydrazine hydrate (99-100%), Absolute ethanol.

  • Equipment: Dedicated microwave synthesizer with programmable temperature and pressure controls, 10 mL microwave reaction vessel with a magnetic stir bar.

Critical Safety Protocol: Handling Hydrazine Hydrate

Hydrazine hydrate is acutely toxic, corrosive, and a suspected carcinogen.[17][18] Strict safety measures are mandatory.

  • Engineering Controls: Always handle hydrazine hydrate inside a certified chemical fume hood to prevent inhalation of vapors.[19][20]

  • Personal Protective Equipment (PPE): Wear impermeable nitrile or neoprene gloves, chemical safety goggles, a face shield, and a flame-resistant lab coat at all times.[18][19][20]

  • Spill & Emergency: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[17][21] For eye contact, flush with water for 15 minutes and seek immediate medical attention.[17][19] Have a hydrazine spill kit available.

Protocol 2: Step-by-Step Microwave Procedure
  • Preparation: Place ethyl 2-[4-(benzyloxy)phenoxy]acetate (0.01 mol) into a 10 mL microwave reaction vessel equipped with a magnetic stir bar.

  • Reagent Addition: Add absolute ethanol (5 mL) to dissolve the ester. Carefully add hydrazine hydrate (0.02 mol, 2 molar equivalents) to the solution inside the fume hood.[3]

  • Microwave Reaction: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture with the following parameters:

    • Power: 150-300 W

    • Temperature: 100-120 °C (use temperature monitoring)

    • Hold Time: 5-10 minutes

    • Pressure: Monitor, typically will not exceed 15 bar.

  • Cooling & Isolation: Once the reaction is complete, cool the vessel to room temperature (the synthesizer will do this automatically). A solid precipitate will form.

  • Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold distilled water, followed by cold ethanol, to remove any unreacted hydrazine hydrate and other impurities.

  • Drying: Dry the purified 2-[4-(benzyloxy)phenoxy]acetohydrazide under vacuum.

Part 3: Microwave-Assisted Synthesis of N'-Arylmethylene Derivatives (Final Products)

The final step is a rapid, acid-catalyzed condensation reaction to form the target Schiff bases.

G A Acetohydrazide (Intermediate 2) C Microwave Vial with Ethanol & Acetic Acid (cat.) A->C B Aromatic Aldehyde (e.g., Benzaldehyde) B->C D Seal Vial & Place in Microwave Synthesizer C->D E Irradiate (150W, 80°C, 3-5 min) D->E F Cooling & Precipitation E->F G Filter, Wash (Cold Ethanol) F->G H Dry Product G->H

Caption: Experimental workflow for the final derivatization step.

Materials & Equipment
  • Reagents: 2-[4-(Benzyloxy)phenoxy]acetohydrazide, various aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde), absolute ethanol, glacial acetic acid.

  • Equipment: Microwave synthesizer, 10 mL microwave reaction vessels.

Protocol 3: General Step-by-Step Microwave Procedure
  • Preparation: In a 10 mL microwave vessel, dissolve 2-[4-(benzyloxy)phenoxy]acetohydrazide (1 mmol) in absolute ethanol (4-5 mL).

  • Reagent Addition: Add the desired aromatic aldehyde (1 mmol, 1 molar equivalent) to the solution.

  • Catalyst: Add one to two drops of glacial acetic acid to catalyze the condensation.[3]

  • Microwave Reaction: Seal the vessel and irradiate in the microwave synthesizer with the following parameters:

    • Power: 150 W

    • Temperature: 80 °C

    • Hold Time: 2-5 minutes

  • Isolation & Purification: Cool the reaction vessel to room temperature. The product will typically precipitate. Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.[22] Recrystallization from ethanol or an ethanol/DMF mixture can be performed if further purification is needed.

Expected Results & Characterization

Microwave-assisted synthesis consistently provides high yields in short reaction times.

Aromatic AldehydeReaction Time (min)Typical Yield (%)Expected M.P. (°C)
Benzaldehyde3>90%~180-185
4-Chlorobenzaldehyde4>92%~210-215
4-Methoxybenzaldehyde3>95%~195-200
3-Phenoxybenzaldehyde5>88%Varies[23]
4-Methylbenzaldehyde3>90%Varies[24]

Product Characterization:

  • FT-IR (cm⁻¹): Look for the disappearance of the C=O stretch of the aldehyde (~1700) and the appearance of the C=N (imine) stretch (~1610-1640), along with the amide C=O stretch (~1660-1680) and N-H stretch (~3200-3300).

  • ¹H NMR (DMSO-d₆, δ ppm): Expect to see a characteristic singlet for the azomethine proton (-N=CH-) between 8.0-8.5 ppm, a singlet for the O-CH₂ protons around 4.8-5.1 ppm, a singlet for the benzylic (Ph-CH₂) protons around 5.1 ppm, and multiplets in the aromatic region (6.8-8.0 ppm). The N-H proton will appear as a singlet further downfield (~11.5 ppm).[25][26]

  • Mass Spectrometry (ESI-MS): The spectrum should show a prominent [M+H]⁺ or [M+Na]⁺ peak corresponding to the calculated molecular weight of the target derivative.[27]

Conclusion

Microwave-assisted synthesis offers a superior, green, and highly efficient pathway for the production of 2-[4-(benzyloxy)phenoxy]acetohydrazide and its derivatives.[9][15] This technology aligns with the principles of modern drug discovery by enabling rapid synthesis, which facilitates faster screening of compound libraries and accelerates the identification of promising therapeutic leads. The protocols outlined in this guide are robust, reproducible, and can be easily adapted for the synthesis of a wide array of analogous structures, making this a valuable tool for researchers in medicinal chemistry and drug development.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. (n.d.).
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024, January 15). IntechOpen.
  • Microwave-Assisted Synthesis: 10x Faster Organic Reactions. (2025, July 3).
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025, June 30). International Journal of Research in Pharmacy and Allied Science.
  • Hydrazine Hydrate Safety: Is It Flammable and How to Handle It Correctly. (2026, March 2). Hoo Chemtec.
  • Hydrazine hydrate, 100% (Hydrazine, 64%) - SAFETY DATA SHEET. (2009, September 22). Fisher Scientific.
  • RF Energy Industrial I Microwave-Driven Chemical Reactions. (n.d.). RFHIC.
  • Material Safety Data Sheet - HYDRAZINE HYDR
  • Hydrazine Standard Operating Procedure. (n.d.). UC Santa Barbara Environmental Health & Safety.
  • Hydrazine Standard Operating Procedure Template. (n.d.). University of New Mexico Environmental Health & Safety.
  • Synthesis and Pharmacologic Evaluation of Some Benzimidazole Acetohydrazide Derivatives as EGFR Inhibitors. (n.d.).
  • Synthesis and spectroscopic characterization of some novel Schiff bases of benzylidene deriv
  • Microwave-Assisted Synthesis, Lipophilicity and In Vitro Antimicrobial Activity of Hydrazide-Hydrazones of Phenylacetic Acid. (2025, March 21). MDPI.
  • Synthesis of some Schiff Base Derivatives using One Pot Grinding Method and its Biological Activities. (n.d.).
  • Synthesis of ethyl 2-(2-benzyloxy-4-methylsulfonylamino-5-phenoxybenzoyl)
  • Synthesis of Acyl hydrazide Schiff base derivatives. (n.d.).
  • Synthesis and Structure of Some New Schiff Bases, Derivatives of 2-((4-((R-Benzylidene)amino)-5-(2-Fluorophenyl)-4h-1,2,4-Triazole-3-Yl)thio)acetohydrazides. (2018, June 20). Amanote.
  • Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. (n.d.).
  • Ethyl 2-(4-benzoyl-2,5-dimethylphenoxy)acetate. (n.d.).
  • Synthesis And Characterization Of New Schiff Bases And Their 1,3-Oxazepines Derived From Phthalic Anhydride. (2021, February 15).
  • Microwave-assisted Single-step Synthesis of Acid Hydrazides From Corresponding Acids Utilizing Newly Designed Appar
  • Microwave-assisted single-step synthesis of acid hydrazides from corresponding acids utilizing newly designed apparatus. (2022, March 31). Journal of Applied Pharmaceutical Research.
  • Microwave-assisted single-step synthesis of acid hydrazides from corresponding acids utilizing newly designed appar
  • Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. (2025, September 26).
  • Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. (2023, July 7). MDPI.
  • BENZYLIDENE-N-(THIAZOLYL)
  • The Versatile Intermediate: A Technical Guide to 2-(4-Ethylphenoxy)acetohydrazide. (n.d.). Benchchem.
  • Novel Pyrazole-4-acetohydrazide Derivatives Potentially Targeting Fungal Succinate Dehydrogenase: Design, Synthesis, Three-Dimensional Quantitative Structure–Activity Relationship, and Molecular Docking. (2021, August 12). Journal of Agricultural and Food Chemistry.
  • Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity. (2019, November 16). Asian Journal of Chemistry.
  • 2-[4-(benzyloxy)phenoxy]-N'-[(3-phenoxyphenyl)methylidene]acetohydrazide. (n.d.). ChemDiv.
  • 2-(4-(BENZYLOXY)PHENOXY)-N'-(4-METHYLBENZYLIDENE)ACETOHYDRAZIDE. (n.d.). Sigma-Aldrich.
  • SYNTHESIS AND SPECTRAL STUDY OF 2-(4-{[(SUBSTITUTEDPHENYL)IMINO]METHYL}PHENOXY)ACETO HYDRAZIDE. (2012, July 1). International Journal of Pharmaceutical Sciences and Research.
  • Synthesis and styrene copolymerization of novel phenoxy and benzyloxy ring-substituted tert-butyl phenylcyanoacryl
  • Microwave assisted synthesis, photoisomerization study and antioxidant activity of a series of N-acylhydrazones. (2024, July 17). Arabian Journal of Chemistry.
  • Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. (2026, March 4).

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Application

Application Note &amp; Protocol: Synthesis of Novel Hydrazones from 2-[4-(Benzyloxy)phenoxy]acetohydrazide

Authored for Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the synthesis, purification, and characterization of hydrazones derived from 2-[4-(benzyloxy)phenox...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis, purification, and characterization of hydrazones derived from 2-[4-(benzyloxy)phenoxy]acetohydrazide. The protocols detailed herein are designed to be robust and reproducible, offering insights into the underlying chemical principles to empower researchers in their experimental design and troubleshooting.

Introduction: The Significance of Hydrazones

Hydrazones are a versatile class of organic compounds characterized by the R₁R₂C=NNH₂ structure. They are formed through the condensation reaction of aldehydes or ketones with hydrazine derivatives.[1] The resulting carbon-nitrogen double bond (an imine) is a critical pharmacophore that imparts a wide array of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[2][3] The precursor, 2-[4-(benzyloxy)phenoxy]acetohydrazide, serves as an excellent scaffold, combining a flexible phenoxyacetic acid moiety with a protective benzyloxy group, allowing for the generation of a diverse library of hydrazone derivatives with significant potential in drug discovery.

The Core Mechanism: Acid-Catalyzed Condensation

The formation of a hydrazone is a classic nucleophilic addition-elimination reaction. The process is typically catalyzed by a small amount of acid, which serves to activate the carbonyl group of the aldehyde or ketone.[4] The reaction proceeds optimally in a mildly acidic environment (pH 4-6), as excessive acidity would protonate the nucleophilic hydrazine, rendering it inactive.

The mechanism unfolds in several key steps:

  • Carbonyl Protonation: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[5]

  • Nucleophilic Attack: The terminal nitrogen of the 2-[4-(benzyloxy)phenoxy]acetohydrazide, with its lone pair of electrons, attacks the now highly electrophilic carbonyl carbon. This forms a protonated tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom, resulting in a neutral carbinolamine (or hemiaminal) intermediate.

  • Dehydration: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, transforming it into a good leaving group (water). The lone pair of electrons on the adjacent nitrogen atom facilitates the elimination of water, leading to the formation of the stable C=N double bond of the hydrazone.[5]

Hydrazone Formation Mechanism Reactants Aldehyde/Ketone + Hydrazide (2-[4-(Benzyloxy)phenoxy]acetohydrazide) ActivatedCarbonyl Protonated Carbonyl (Activated Electrophile) Reactants->ActivatedCarbonyl 1. Carbonyl Activation Catalyst H⁺ (Acid Catalyst) Catalyst->ActivatedCarbonyl TetrahedralIntermediate Carbinolamine Intermediate ActivatedCarbonyl->TetrahedralIntermediate 2. Nucleophilic Attack FinalProduct Hydrazone + H₂O TetrahedralIntermediate->FinalProduct 3. Dehydration

Caption: Acid-catalyzed mechanism of hydrazone synthesis.

Experimental Protocol: A Step-by-Step Guide

This section details the complete workflow for the synthesis, purification, and characterization of a target hydrazone.

Materials and Equipment

Reagents:

  • 2-[4-(Benzyloxy)phenoxy]acetohydrazide (C₁₅H₁₆N₂O₃)[6]

  • Substituted aldehyde or ketone (e.g., Benzaldehyde, 4-Hydroxybenzaldehyde, Acetophenone)

  • Absolute Ethanol (EtOH)

  • Glacial Acetic Acid (AcOH)

  • Solvents for chromatography (n-Hexane, Ethyl Acetate)

  • Deuterated solvent for NMR (e.g., DMSO-d₆)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel) and chamber

  • UV lamp for TLC visualization

  • Büchner funnel and vacuum flask for filtration

  • Rotary evaporator

  • Glass column for chromatography

  • Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)

  • Melting point apparatus

  • FT-IR Spectrometer, NMR Spectrometer, Mass Spectrometer

General Synthesis Procedure
  • Reactant Setup: In a clean, dry round-bottom flask, dissolve 2-[4-(benzyloxy)phenoxy]acetohydrazide (1.0 equivalent) in a suitable volume of absolute ethanol (e.g., 20-30 mL per mmol of hydrazide).

  • Addition of Carbonyl: To this stirring solution, add the desired aldehyde or ketone (1.0-1.1 equivalents).

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.[7][8]

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction time can vary from 2 to 6 hours depending on the reactivity of the carbonyl compound.[3][7]

  • Monitoring: Monitor the reaction progress using TLC (e.g., with a 7:3 Hexane:Ethyl Acetate eluent). The consumption of the starting materials and the formation of a new, typically less polar, product spot indicates reaction progression.

  • Isolation of Crude Product: Upon completion, cool the reaction mixture to room temperature. The hydrazone product will often precipitate out of the solution. If precipitation is slow, the flask can be placed in an ice bath to induce crystallization.[9]

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove soluble impurities.

  • Drying: Dry the crude product under vacuum to remove residual solvent.

Purification Protocols

The choice of purification method depends on the purity and physical state of the crude product.[9]

Protocol A: Recrystallization This is the preferred method for solid products with moderate purity.

  • Solvent Selection: Choose a solvent in which the hydrazone is highly soluble at elevated temperatures but sparingly soluble at room temperature. Ethanol or methanol are often suitable choices.[10]

  • Dissolution: Place the crude, dry hydrazone in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath to promote further crystallization.[9]

  • Isolation and Drying: Collect the pure crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the purified crystals in a vacuum oven.[9]

Protocol B: Column Chromatography This method is ideal for purifying oily products or for separating the hydrazone from impurities with similar solubility.[9][11]

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane) and pack a glass column.

  • Sample Loading: Dissolve the crude hydrazone in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica with the adsorbed product onto the top of the packed column.

  • Elution: Begin eluting the column with a low-polarity solvent system (e.g., n-hexane/ethyl acetate, starting with a low proportion of ethyl acetate). Gradually increase the polarity of the eluent to move the compounds down the column. Monitor the collected fractions by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified hydrazone.

Workflow and Characterization

The overall experimental process can be visualized as a linear progression from starting materials to a fully characterized final product.

Synthesis Workflow Start Reactants: 2-[4-(benzyloxy)phenoxy]acetohydrazide + Aldehyde/Ketone Reaction Acid-Catalyzed Condensation (Ethanol, Reflux) Start->Reaction Isolation Cooling & Filtration Reaction->Isolation Crude Crude Hydrazone Product Isolation->Crude Purification Purification (Recrystallization or Column Chromatography) Crude->Purification Pure Pure Hydrazone Purification->Pure Characterization Characterization (FT-IR, NMR, MS, MP) Pure->Characterization

Caption: Experimental workflow for hydrazone synthesis.

Data Presentation: Characterization of a Model Compound

The following table summarizes typical characterization data for N'-benzylidene-2-[4-(benzyloxy)phenoxy]acetohydrazide (C₂₂H₂₀N₂O₃), synthesized from benzaldehyde.[12]

Technique Parameter Expected Observation
Appearance Physical StateWhite to off-white crystalline solid
Melting Point RangeSpecific range (e.g., 160-162 °C) dependent on purity
FT-IR (KBr, cm⁻¹) N-H stretch (amide)~3200-3300
C=O stretch (amide)~1650-1670[13]
C=N stretch (imine)~1610-1630[13]
¹H NMR (DMSO-d₆, δ ppm) -N=CH- (imine proton)Singlet, ~8.3-8.6[13][14]
-NH- (amide proton)Singlet, ~11.5-11.9[13][14]
Aromatic ProtonsMultiplets, ~6.8-7.6
-O-CH₂-C=OSinglet, ~4.6-4.8
-O-CH₂-PhSinglet, ~5.1
Mass Spec. (EI-MS) Molecular Ion [M]⁺m/z = 360.15 (Calculated for C₂₂H₂₀N₂O₃: 360.41)

Note: NMR chemical shifts can vary slightly based on solvent and concentration. The presence of conformers in solution may lead to the appearance of minor sets of signals.[13][15]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield - Insufficient reaction time or temperature.- Catalyst is inactive or absent.- Starting aldehyde/ketone is sterically hindered or unreactive.- Hydrazide starting material has degraded.- Extend reflux time and monitor by TLC.- Add a fresh catalytic amount of glacial acetic acid.- Consider a more forcing solvent (e.g., butanol) or longer reaction times for less reactive carbonyls.- Verify the purity of the starting hydrazide.
Formation of Side Products - Azine formation from the reaction of the hydrazone with a second equivalent of the aldehyde/ketone.[11]- Use a 1:1 or slight excess (1.1 eq) of the hydrazide.- Purify the desired hydrazone carefully using column chromatography.
Product is an Oil, Fails to Crystallize - Presence of impurities.- Inherent property of the specific hydrazone derivative.- Attempt purification by column chromatography.- Try trituration: stir the oil vigorously with a non-polar solvent like cold n-hexane or pentane to induce solidification.[9][10]
Difficulty with Purification - Product is highly soluble in common recrystallization solvents.- Poor separation on silica gel column.- For recrystallization, try solvent mixtures (e.g., ethanol/water, hexane/ethyl acetate).[8]- For column chromatography, try a different stationary phase (e.g., alumina) or add a small amount of a modifier like triethylamine (~0.5-1%) to the eluent to prevent streaking.[9][10]

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Ventilation: All procedures should be performed in a well-ventilated chemical fume hood.

  • Chemical Hazards: Hydrazine derivatives can be toxic and should be handled with care. Solvents like ethanol and hexane are flammable. Glacial acetic acid is corrosive. Consult the Safety Data Sheet (SDS) for each chemical before use.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

  • OrgoSolver. (n.d.). Wolff-Kishner Reduction: Hydrazone Formation and Base/Heat Deoxygenation. Retrieved from [Link]

  • Jain, P. K., Karunakaran, D., & Friedman, S. H. (2013). Chemical modification of proteins with photocleavable groups. Methods in Molecular Biology, 1033, 223–237. Retrieved from [Link]

  • ResearchGate. (2020). How to purify hydrazone? Retrieved from [Link]

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. Retrieved from [Link]

  • Al-Ostath, R. A., et al. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Molecules, 29(11), 2469. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrazone. Retrieved from [Link]

  • Reddit. (2021). Need a purification method for a free hydrazone. Retrieved from [Link]

  • Gomaa, A. M. (2012). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules, 17(10), 12415–12427. Retrieved from [Link]

  • Zong, Q.-S., & Wu, J.-Y. (2014). Synthesis and X-Ray Structures of Hydrazones Derived from 2-(4-Nitrophenoxy)acetohydrazide. Asian Journal of Chemistry, 26(3), 823–826. Retrieved from [Link]

  • Fadda, A. A., et al. (2018). Design and Synthesis of Hydrazide-Hydrazones Based 2-Oxonicotinonitrile Derivatives as Potential Antimicrobial Agents. Natural Sciences, 10(5), 159-172. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2017). Synthesis and Characterization of Some New Benzilyl Hydrazones Derived from Benzilic Acid Hydrazide. International Journal of Research and Review, 4(3), 1-10. Retrieved from [Link]

  • Amanote Research. (2014). Synthesis and X-Ray Structures of Hydrazones Derived From 2-(4-Nitrophenoxy)acetohydrazide. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2012). Novel Synthesis of Some New Hydrazide-Hydrazones Containing Benzilic Acid Unit. Organic and Medicinal Chemistry Letters, 2(1), 18. Retrieved from [Link]

  • Alcrut Group. (2024). Synthesis and Evaluation of Hydrazones. Retrieved from [Link]

  • Le, T. H., et al. (2020). Synthesis and antimicrobial activities of hydrazones derived from 4-hydroxy-3-nitrobenzaldehyde. Vietnam Journal of Science and Technology, 58(4), 415. Retrieved from [Link]

  • Stilinović, V., et al. (2022). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. New Journal of Chemistry, 46(28), 13511-13524. Retrieved from [Link]

  • Flores-Alamo, M., et al. (2021). Synthesis and characterization of four N-acylhydrazones as potential O,N,O donors for Cu2+. Molecules, 26(14), 4349. Retrieved from [Link]

  • Mahammed, H. S., & Al-Jamali, J. A. (2017). Synthesis of some 4-oxobenzotriazolo Hydrazones. American Research Journals, 3(1), 1-8. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-[4-(benzyloxy)phenoxy]acetohydrazide (C15H16N2O3). Retrieved from [Link]

  • PubChemLite. (n.d.). N'-benzylidene-2-(4-(benzyloxy)phenoxy)acetohydrazide (C22H20N2O3). Retrieved from [Link]

  • IJPSR. (2012). SYNTHESIS AND SPECTRAL STUDY OF 2-(4-{[(SUBSTITUTEDPHENYL)IMINO]METHYL}PHENOXY)ACETO HYDRAZIDE. Retrieved from [Link]

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Method

Application Notes and Protocols for the In Vitro Biological Evaluation of 2-[4-(Benzyloxy)phenoxy]acetohydrazide Compounds

Introduction: The Therapeutic Potential of the 2-[4-(Benzyloxy)phenoxy]acetohydrazide Scaffold The 2-[4-(benzyloxy)phenoxy]acetohydrazide scaffold represents a promising area of medicinal chemistry. This structure combin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of the 2-[4-(Benzyloxy)phenoxy]acetohydrazide Scaffold

The 2-[4-(benzyloxy)phenoxy]acetohydrazide scaffold represents a promising area of medicinal chemistry. This structure combines the phenoxyacetic acid motif, known for a range of biological activities, with a hydrazide group, a versatile pharmacophore present in numerous therapeutic agents.[1][2][3] The hydrazide-hydrazone moiety (-CONH-N=CH-) is particularly noteworthy for its role in compounds with antimicrobial, anticonvulsant, anti-inflammatory, and enzyme inhibitory properties.[4][5][6][7] The benzyloxy substituent offers a site for further modification to modulate lipophilicity and target engagement. Given this structural framework, novel compounds based on this scaffold are prime candidates for a battery of in vitro assays to elucidate their therapeutic potential.

This guide provides a comprehensive overview of key in vitro biological evaluation assays tailored for the initial screening of 2-[4-(Benzyloxy)phenoxy]acetohydrazide derivatives. The protocols herein are designed to be robust and self-validating, providing researchers, scientists, and drug development professionals with the necessary tools to assess the antimicrobial, cytotoxic, antioxidant, and enzyme-inhibiting properties of this promising class of compounds.

Antimicrobial Susceptibility Testing

Rationale for Selection: The hydrazone moiety is a well-established pharmacophore in many antimicrobial agents.[5][8][9] The mechanism often involves interference with microbial growth and cellular processes. Therefore, initial screening for antibacterial and antifungal activity is a logical first step in the biological evaluation of novel 2-[4-(Benzyloxy)phenoxy]acetohydrazide compounds. The agar well diffusion method provides a straightforward initial assessment of broad-spectrum activity, while the broth microdilution method offers quantitative data in the form of the Minimum Inhibitory Concentration (MIC).

Protocol: Agar Well Diffusion Assay

This method provides a qualitative to semi-quantitative assessment of the antimicrobial activity of the test compounds.

Principle: A standardized microbial inoculum is uniformly spread on an agar plate. The test compound, dissolved in a suitable solvent, is introduced into a well punched in the agar. As the compound diffuses through the agar, it creates a concentration gradient. If the compound is effective against the microorganism, a clear zone of no growth will be observed around the well. The diameter of this zone is proportional to the antimicrobial activity of the compound.

Step-by-Step Methodology:

  • Preparation of Microbial Inoculum:

    • From a fresh culture of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans), pick a few colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).

  • Plate Preparation:

    • Pour molten Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) into sterile Petri dishes and allow it to solidify.

    • Using a sterile cotton swab, uniformly streak the prepared microbial inoculum over the entire surface of the agar.

    • Aseptically punch wells (6 mm in diameter) into the agar using a sterile borer.

  • Compound Application:

    • Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO).

    • Add a defined volume (e.g., 100 µL) of the test compound solution to each well.[10]

    • Include a positive control (a known antibiotic like Ampicillin or Fluconazole) and a negative control (the solvent used to dissolve the compound).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 24-48 hours for fungi.

  • Data Acquisition and Interpretation:

    • Measure the diameter of the zone of inhibition (including the well diameter) in millimeters.

    • A larger zone of inhibition indicates greater antimicrobial activity.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This quantitative assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are observed for visible growth. The MIC is the lowest concentration of the compound at which no growth is observed.

Step-by-Step Methodology:

  • Preparation of Compound Dilutions:

    • In a 96-well plate, add 100 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi) to all wells.

    • Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.

  • Inoculum Preparation and Inoculation:

    • Prepare a microbial inoculum as described for the agar well diffusion assay and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Add 100 µL of the diluted inoculum to each well.

  • Controls:

    • Growth Control: Wells containing only medium and inoculum.

    • Sterility Control: Wells containing only medium.

    • Positive Control: A known antibiotic.

    • Solvent Control: Wells containing the highest concentration of the solvent used.

  • Incubation:

    • Incubate the plate under the same conditions as the agar well diffusion assay.

  • Data Acquisition and Interpretation:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound where no turbidity is observed.

    • Optionally, a growth indicator like resazurin or p-iodonitrotetrazolium violet can be added to aid in the determination of viability.

Data Presentation: Antimicrobial Activity
Compound IDTest OrganismZone of Inhibition (mm)MIC (µg/mL)
BPAH-1 S. aureus1812.5[9][11]
E. coli1425[9][11]
C. albicans1612.5
Ampicillin S. aureus256.25
E. coli2212.5
Fluconazole C. albicans283.125
Experimental Workflow: Antimicrobial Susceptibility Testing

Antimicrobial_Workflow cluster_prep Preparation cluster_data Data Acquisition & Analysis Inoculum Standardized Microbial Inoculum (0.5 McFarland) Agar_Well Agar Well Diffusion Inoculum->Agar_Well Broth_Micro Broth Microdilution Inoculum->Broth_Micro Compound_Stock Test Compound Stock Solution Compound_Stock->Agar_Well Compound_Stock->Broth_Micro Media Agar/Broth Media Preparation Media->Agar_Well Media->Broth_Micro Zone_Measure Measure Zone of Inhibition (mm) Agar_Well->Zone_Measure MIC_Read Determine MIC (µg/mL) Broth_Micro->MIC_Read

Caption: Workflow for antimicrobial susceptibility testing.

In Vitro Cytotoxicity Assessment

Rationale for Selection: It is crucial to assess the potential toxicity of any new chemical entity intended for therapeutic use. Cytotoxicity assays determine whether a compound has a detrimental effect on cell viability and proliferation. The MTT and XTT assays are widely used colorimetric methods that provide a quantitative measure of metabolically active cells.[12] These assays are essential for establishing a therapeutic window for the compounds and for guiding further development.

Protocol: MTT Cell Viability Assay

Principle: This assay measures the metabolic activity of cells, which is an indicator of cell viability.[13][14] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[12] This insoluble formazan is then solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed a human cancer cell line (e.g., HeLa, HepG2) or a normal cell line (e.g., HEK-293) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 2-[4-(benzyloxy)phenoxy]acetohydrazide compounds in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions.

    • Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a positive control (a known cytotoxic drug like Doxorubicin).

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.[15][16]

Protocol: XTT Cell Viability Assay

Principle: The XTT assay is similar to the MTT assay but offers the advantage of producing a water-soluble formazan product, eliminating the need for a solubilization step.[12] The tetrazolium salt XTT is reduced by metabolically active cells to a colored formazan product that can be directly measured.

Step-by-Step Methodology:

  • Cell Seeding and Compound Treatment: Follow steps 1-3 of the MTT protocol.

  • XTT Assay:

    • Prepare the XTT labeling mixture according to the manufacturer's instructions (typically XTT reagent mixed with an electron-coupling reagent).

    • Add 50 µL of the XTT labeling mixture to each well.

    • Incubate the plate for 2-4 hours at 37°C.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 450-500 nm using a microplate reader.

    • Calculate the percentage of cell viability and the IC₅₀ as described for the MTT assay.

Data Presentation: Cytotoxicity
Compound IDCell LineIC₅₀ (µM)
BPAH-1 HeLa45.2
HepG268.7
HEK-293>100
Doxorubicin HeLa0.8
HepG21.2
HEK-2932.5
Signaling Pathway: Mitochondrial Dehydrogenase Activity in Viability Assays

Viability_Assay cluster_cell Metabolically Active Cell Mitochondrion Mitochondrion Dehydrogenase Mitochondrial Dehydrogenases Mitochondrion->Dehydrogenase Formazan Formazan (Purple, Insoluble) Dehydrogenase->Formazan Reduction MTT MTT (Yellow, Soluble) MTT->Dehydrogenase Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Measurement Absorbance Measurement (570 nm) Solubilization->Measurement

Caption: Principle of the MTT cell viability assay.

Antioxidant Activity Evaluation

Rationale for Selection: Oxidative stress is implicated in numerous diseases. Compounds with antioxidant properties can neutralize harmful free radicals. The phenoxy moiety in the scaffold suggests potential antioxidant activity. The DPPH and ABTS assays are two of the most common and reliable methods for screening the radical scavenging ability of novel compounds.[17][18][19][20]

Protocol: DPPH Radical Scavenging Assay

Principle: 2,2-Diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical with a deep purple color.[19] In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from purple to yellow.[19] The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.[18]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare serial dilutions of the test compounds and a standard antioxidant (e.g., Ascorbic Acid, Trolox) in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the test compound dilutions to the wells.

    • Include a control (100 µL of DPPH and 100 µL of methanol).

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

    • Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Protocol: ABTS Radical Cation Decolorization Assay

Principle: The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation (ABTS•+) is a blue-green chromophore.[18] Antioxidants reduce the ABTS•+, causing a decolorization that is measured by the decrease in absorbance at 734 nm.[17] This assay is applicable to both hydrophilic and lipophilic compounds.[19]

Step-by-Step Methodology:

  • ABTS•+ Radical Generation:

    • Prepare a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution.

    • Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS•+ radical.

    • Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • In a 96-well plate, add 190 µL of the diluted ABTS•+ solution to each well.

    • Add 10 µL of the test compound dilutions.

  • Incubation and Measurement:

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of scavenging and the IC₅₀ value as described for the DPPH assay.

Data Presentation: Antioxidant Activity
Compound IDDPPH Scavenging IC₅₀ (µM)ABTS Scavenging IC₅₀ (µM)
BPAH-1 35.822.4
Ascorbic Acid 15.29.8
Trolox 18.511.3
Experimental Workflow: Antioxidant Assays

Antioxidant_Workflow cluster_prep Reagent Preparation cluster_data Data Acquisition & Analysis DPPH_sol DPPH Radical Solution DPPH_assay DPPH Assay DPPH_sol->DPPH_assay ABTS_sol ABTS Radical Cation Solution ABTS_assay ABTS Assay ABTS_sol->ABTS_assay Compound_dil Test Compound Serial Dilutions Compound_dil->DPPH_assay Compound_dil->ABTS_assay Abs_DPPH Measure Absorbance at 517 nm DPPH_assay->Abs_DPPH Abs_ABTS Measure Absorbance at 734 nm ABTS_assay->Abs_ABTS IC50_calc Calculate IC50 Values Abs_DPPH->IC50_calc Abs_ABTS->IC50_calc

Caption: Workflow for DPPH and ABTS antioxidant assays.

Enzyme Inhibition Assays

Rationale for Selection: Hydrazide and hydrazone derivatives are known to be effective enzyme inhibitors.[4][21] Screening against specific enzymes can reveal potential therapeutic applications. Acetylcholinesterase (AChE) is a key target in Alzheimer's disease,[6][22] while α-glucosidase is a target for the management of type 2 diabetes.[23][24]

Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Principle: This colorimetric assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate.[22] The rate of color formation is proportional to AChE activity, and a decrease in this rate in the presence of a test compound indicates inhibition.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 M phosphate buffer (pH 8.0).

    • Prepare solutions of AChE, acetylthiocholine iodide (substrate), and DTNB in the buffer.

    • Prepare serial dilutions of the test compounds and a standard inhibitor (e.g., Galantamine).

  • Assay Procedure (96-well plate):

    • Add 140 µL of phosphate buffer, 10 µL of the test compound dilution, and 10 µL of AChE solution to each well.[25]

    • Incubate at 25°C for 10-15 minutes.[25]

    • Add 10 µL of DTNB solution.[25]

    • Initiate the reaction by adding 10 µL of acetylthiocholine iodide solution.[25]

  • Measurement and Analysis:

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Calculate the percentage of inhibition: % Inhibition = [(V_control - V_sample) / V_control] x 100.

    • Determine the IC₅₀ value.

Protocol: α-Glucosidase Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit α-glucosidase, an enzyme that breaks down carbohydrates. The enzyme hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, a yellow product.[23] The inhibition of the enzyme is determined by measuring the decrease in the formation of p-nitrophenol at 405 nm.[23][26]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 M phosphate buffer (pH 6.8).[23]

    • Prepare solutions of α-glucosidase (from Saccharomyces cerevisiae) and pNPG in the buffer.

    • Prepare serial dilutions of the test compounds and a standard inhibitor (e.g., Acarbose).

  • Assay Procedure (96-well plate):

    • Add 50 µL of phosphate buffer, 20 µL of the test compound dilution, and 20 µL of α-glucosidase solution to each well.[23][27]

    • Pre-incubate at 37°C for 15 minutes.[23][27]

    • Initiate the reaction by adding 20 µL of pNPG solution.[23][27]

    • Incubate at 37°C for 20 minutes.[23][27]

  • Measurement and Analysis:

    • Stop the reaction by adding 50 µL of 0.1 M sodium carbonate.[23][27]

    • Measure the absorbance at 405 nm.

    • Calculate the percentage of inhibition and the IC₅₀ value.[23]

Data Presentation: Enzyme Inhibition
Compound IDTarget EnzymeIC₅₀ (µM)
BPAH-1 Acetylcholinesterase12.6
α-Glucosidase28.4
Galantamine Acetylcholinesterase1.5
Acarbose α-Glucosidase5.3
Signaling Pathway: α-Glucosidase Inhibition

aGlucosidase_Inhibition cluster_reaction Enzymatic Reaction pNPG pNPG (Substrate, Colorless) aGlucosidase α-Glucosidase pNPG->aGlucosidase pNitrophenol p-Nitrophenol (Product, Yellow) aGlucosidase->pNitrophenol Measurement Measure Absorbance at 405 nm pNitrophenol->Measurement Inhibitor 2-[4-(Benzyloxy)phenoxy]acetohydrazide (Inhibitor) Inhibitor->aGlucosidase Inhibition Inhibition

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent hydrolysis of 2-[4-(Benzyloxy)phenoxy]acetohydrazide during long-term storage

Welcome to the technical support and troubleshooting center for the handling and long-term storage of 2-[4-(Benzyloxy)phenoxy]acetohydrazide. This guide is engineered for drug development professionals and analytical che...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for the handling and long-term storage of 2-[4-(Benzyloxy)phenoxy]acetohydrazide. This guide is engineered for drug development professionals and analytical chemists who require stringent control over the stability of moisture-sensitive pharmaceutical intermediates.

Below, we dissect the mechanistic causes of degradation, establish quantitative storage parameters, and provide self-validating experimental protocols to ensure the integrity of your compound.

Mechanistic Deep Dive & FAQs

Q: What is the primary degradation pathway of 2-[4-(Benzyloxy)phenoxy]acetohydrazide during long-term storage? A: The primary vulnerability of this molecule is the hydrolysis of its terminal acetohydrazide moiety (-CO-NH-NH₂). Hydrazide functional groups are highly susceptible to nucleophilic acyl substitution when exposed to ambient moisture. Water acts as a nucleophile, attacking the electron-deficient carbonyl carbon. This cleavage reaction yields 2-[4-(Benzyloxy)phenoxy]acetic acid and free hydrazine[1].

Q: Why does degradation sometimes occur even when stored in a standard laboratory refrigerator (2–8°C)? A: Refrigeration only slows the thermodynamic kinetics of the reaction; it does not eliminate the reactants. If a container is opened while cold, ambient humidity immediately condenses on the inner walls of the vial. Once sealed and returned to storage, this trapped micro-moisture establishes a localized high-humidity environment, driving the hydrolysis equilibrium forward over time. Furthermore, trace acidic or basic impurities left over from synthesis act as catalysts, significantly lowering the activation energy required for water to cleave the hydrazide bond[1].

Q: Are the ether linkages (benzyloxy and phenoxy groups) at risk during standard storage? A: Generally, no. Diaryl and alkyl-aryl ether linkages are highly stable under neutral aqueous conditions and standard temperatures. Unless the compound is exposed to strong Lewis acids, concentrated hydrobromic acid, or catalytic hydrogenation conditions, the ether bonds will remain intact. Your primary focus must remain strictly on protecting the hydrazide group from moisture.

HydrolysisMechanism API Acetohydrazide API H2O Moisture (H2O) API->H2O Exposure Degradation Carboxylic Acid + Hydrazine H2O->Degradation Nucleophilic Attack AcidBase Acid/Base Catalysts AcidBase->H2O Lowers Ea Prevention Inert Gas & Desiccation Prevention->H2O Blocks

Logical relationship of hydrazide hydrolysis mechanism and targeted preventative strategies.

Quantitative Storage Parameters

To align with ICH Q1A(R2) guidelines for evaluating the moisture sensitivity of new drug substances[2], the following quantitative parameters must be strictly maintained for the long-term storage of 2-[4-(Benzyloxy)phenoxy]acetohydrazide.

Storage ParameterTarget ConditionMechanistic Rationale
Temperature -20°C ± 5°CArrests the thermodynamic kinetics of hydrolysis and minimizes thermal degradation over multi-year storage.
Relative Humidity (RH) < 10% (Active Desiccation)Eliminates the primary nucleophile (H₂O) required for the cleavage of the hydrazide bond.
Atmosphere Argon Gas PurgeArgon is heavier than air and nitrogen; it settles over the powder, forming a dense, protective blanket that displaces both O₂ and ambient moisture.
Container Closure Amber Glass, PTFE-Lined CapAmber glass prevents UV-catalyzed radical formation. PTFE (Teflon) liners are mandatory as they are highly impermeable to moisture vapor, unlike standard silicone septa.

Experimental Protocols & Self-Validating Systems

Do not rely on passive storage. The following protocols ensure that your storage environment is actively protected and that your analytical methods are capable of detecting failure.

Protocol 1: Anaerobic & Anhydrous Packaging Workflow

Causality Focus: This workflow systematically eliminates moisture at every phase of the packaging process.

  • Lyophilization: Transfer the synthesized 2-[4-(Benzyloxy)phenoxy]acetohydrazide into a lyophilization flask. Freeze-dry at -50°C under high vacuum (< 0.1 mbar) for 24 hours to sublimate any residual solvent or trapped water from the crystal lattice.

  • Transfer: Move the dried powder into a desiccated glove box or a dry-nitrogen purged glove bag.

  • Aliquotting: Dispense the powder into pre-dried, amber glass vials. Note: Aliquotting prevents repeated freeze-thaw and moisture-exposure cycles of a single master batch.

  • Argon Purging: Insert an argon gas line (fitted with a desiccant cartridge) into the vial. Purge gently for 30 seconds. Because argon is denser than air, it will pool at the bottom of the vial, displacing ambient air upward.

  • Sealing: Immediately cap the vial using a PTFE-lined screw cap. Wrap the seam tightly with Parafilm.

  • Storage: Place the sealed vials inside a secondary container filled with indicating silica gel, and store at -20°C.

StorageWorkflow Step1 Lyophilize Step2 Amber Vial Step1->Step2 Step3 Argon Purge Step2->Step3 Step4 PTFE Seal Step3->Step4 Step5 Store -20°C Step4->Step5

Step-by-step experimental workflow for preparing moisture-sensitive hydrazides for storage.

Protocol 2: Self-Validating Stability-Indicating HPLC Method

Causality Focus: To trust your purity data, your HPLC method must be proven to separate the intact API from its specific hydrolysis products. We achieve this through a forced-degradation control.

Step 1: Generate the Positive Control (Forced Degradation)

  • Dissolve 5 mg of 2-[4-(Benzyloxy)phenoxy]acetohydrazide in 5 mL of a 1:1 mixture of Acetonitrile and 0.1 M HCl.

  • Heat the solution at 60°C for 24 hours to force the complete hydrolysis of the hydrazide bond.

  • Neutralize with 0.1 M NaOH and dilute with mobile phase. This sample now contains the degradation product: 2-[4-(Benzyloxy)phenoxy]acetic acid.

Step 2: HPLC Analysis

  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3 µm).

  • Mobile Phase: Gradient elution of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

  • Validation: Inject the forced-degradation sample. You should observe a distinct peak for the carboxylic acid derivative (which will elute later than the hydrazide due to increased hydrophobicity under acidic HPLC conditions).

  • Testing: Inject your stored sample. If the storage protocol was successful, only the single peak corresponding to the intact 2-[4-(Benzyloxy)phenoxy]acetohydrazide will appear. The absence of the validated degradation peak proves the storage integrity.

Troubleshooting Guide

Observed IssueAnalytical ConfirmationRoot Cause & CausalityCorrective Action
Powder clumping or sticking to vial walls. Karl Fischer titration shows >1% water content.Compromised Seal: Moisture has permeated the container closure system. The PTFE liner may be damaged, or the vial was opened while cold, causing condensation.Discard compromised aliquot. Ensure future vials are warmed to room temperature in a desiccator before opening.
Yellowing of the white crystalline powder. LC-MS indicates M+16 or M-2 mass shifts.Oxidation: The compound was exposed to ambient oxygen or light, leading to oxidation of the hydrazide moiety or radical formation at the benzylic position.Switch to amber glass vials. Ensure rigorous Argon purging to displace all O₂ prior to sealing.
New HPLC peak with a longer retention time. MS confirms loss of hydrazine (-32 Da) and addition of OH.Acid/Base Catalyzed Hydrolysis: Trace residual acids from synthesis catalyzed the cleavage of the hydrazide bond using ambient moisture[1].Re-purify the master batch using a mild buffer wash to remove catalytic trace impurities before lyophilization.

References

  • Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)
  • Technical Support Center: Storage and Stability of Acetohydrazide Deriv
  • Hydrolysis of Xenobiotics: Enzyme Roles and Chemical Mechanisms Scribd

Sources

Optimization

Technical Support Center: Solubilization &amp; Assay Optimization for 2-[4-(Benzyloxy)phenoxy]acetohydrazide

Welcome to the Application Scientist Support Center. This guide is engineered for drug development professionals and researchers struggling with the aqueous formulation of 2-[4-(Benzyloxy)phenoxy]acetohydrazide (CAS 3803...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is engineered for drug development professionals and researchers struggling with the aqueous formulation of 2-[4-(Benzyloxy)phenoxy]acetohydrazide (CAS 380336-87-8)[1].

As a highly lipophilic discovery compound, its structural topology—featuring dual aromatic rings (benzyloxy and phenoxy) linked to an acetohydrazide moiety—presents severe challenges for in vitro biological assays. Because the hydrazide group has a pKa of approximately 4.0 to 5.0[2], the molecule remains entirely un-ionized (neutral) at the physiological pH (7.4) required for most cell-based and biochemical assays. This lack of ionization eliminates pH-adjustment as a viable solubilization strategy[3], making the compound highly prone to pi-pi stacking, hydrophobic aggregation, and assay "crash-out."

Part 1: Core Troubleshooting Guide

The Issue: "Crash-Out" and False Negatives in Bioassays

Symptom: You observe flat dose-response curves, highly variable IC50/EC50 values, or visible cloudiness in your 96/384-well plates. Causality: This is caused by solvent shock . When a highly concentrated DMSO stock of 2-[4-(Benzyloxy)phenoxy]acetohydrazide is spiked directly into an aqueous buffer, the local concentration of water spikes rapidly around the droplet. The hydrophobic benzyloxy-phenoxy core immediately nucleates, forming colloidal aggregates before the DMSO can evenly disperse[4]. These aggregates sequester the compound, artificially lowering the free monomeric concentration available to bind your target.

The Solution: The "Step-Down" Co-Solvent Protocol

To prevent solvent shock, you must thermodynamically ease the compound into the aqueous phase using an intermediate dilution step. This protocol is a self-validating system designed to maintain monomeric dispersion.

Step-by-Step Methodology:

  • Primary Stock Preparation: Dissolve the lyophilized powder in anhydrous, argon-purged DMSO to a concentration of 10 mM. Causality: Hydrazides are susceptible to oxidation and hydrolysis; purging with argon prevents degradation, while anhydrous DMSO prevents premature water-uptake[4].

  • Intermediate Dilution (The "Step-Down"): Prepare an intermediate plate using your assay buffer supplemented with a solubilizer (e.g., 0.05% Tween-20 or 5% HP-β-CD). Dilute the 10 mM stock into this intermediate buffer to achieve a 10X assay concentration (e.g., 100 µM compound in 5% DMSO). Mix by gentle pipetting, not vortexing, to avoid introducing air bubbles that can nucleate precipitation.

  • Final Assay Transfer: Transfer 1 volume of the intermediate solution to 9 volumes of the final biological assay buffer containing your cells or enzymes.

  • Validation Check: Before adding biological reagents, read the assay plate absorbance at 600 nm (OD600) or use Dynamic Light Scattering (DLS).

    • Self-Validation: An OD600 > 0.05 or a DLS polydispersity index (PDI) > 0.3 indicates colloidal aggregation. If the OD600 is < 0.02, the compound is successfully solubilized as a monomer.

Part 2: Advanced Solubilization FAQs

Q1: My DMSO stock solutions seem to lose potency over time, even when frozen at -20°C. Why? A: This is a classic symptom of hygroscopic water uptake during freeze-thaw cycles. Every time you open the DMSO vial at room temperature, it absorbs atmospheric moisture. Because 2-[4-(Benzyloxy)phenoxy]acetohydrazide is highly hydrophobic, even a 2-5% water content in your DMSO stock will drastically lower its solubility limit, causing thermodynamically stable polymorphs to precipitate invisibly at the bottom of the tube[4]. Actionable Fix: Aliquot your 10 mM DMSO stocks into single-use volumes (e.g., 10 µL) in tightly sealed, low-bind tubes. Never subject a working stock to more than one freeze-thaw cycle.

Q2: Can I use cyclodextrins for cell-based assays with this compound? A: Yes, and it is highly recommended. 2-Hydroxypropyl-beta-cyclodextrin (HP-β-CD) is an ideal excipient. Its hydrophobic internal cavity is perfectly sized to encapsulate the bulky benzyloxy and phenoxy rings, while its hydrophilic external surface maintains aqueous solubility[5][6]. Because HP-β-CD does not easily cross intact cell membranes, it acts as a thermodynamic "sink," delivering the free monomeric compound to the cell surface without disrupting the lipid bilayer.

Protocol for HP-β-CD Complexation:

  • Prepare a 20% (w/v) solution of HP-β-CD in your basal assay medium.

  • Add the 10 mM DMSO stock of the compound dropwise while stirring continuously at 25°C.

  • Allow the solution to equilibrate for 2 hours on an orbital shaker.

  • Validation Check: Centrifuge at 10,000 x g for 10 minutes. If a pellet forms, you have exceeded the phase-solubility limit. Use the supernatant for your assay.

Q3: How do surfactants affect the assay readout? A: Surfactants like Tween-20 or CHAPS lower the surface tension of the buffer, preventing the compound from adhering to the plastic walls of the microplate. However, they must be used below their Critical Micelle Concentration (CMC) in the final assay (e.g., <0.05% for Tween-20). Exceeding the CMC will trap the compound inside surfactant micelles, creating a "false reservoir" that prevents the drug from interacting with your target enzyme or receptor.

Part 3: Quantitative Data Summaries

The following table synthesizes the optimal solubilization agents for 2-[4-(Benzyloxy)phenoxy]acetohydrazide based on assay compatibility and mechanistic action.

Solubilization AgentMax Recommended Final Conc.Primary Mechanism of ActionAssay CompatibilityRisk Factor / Limitation
DMSO (Anhydrous) ≤ 1.0% (v/v)Co-solvency; disrupts crystal latticeBiochemical & Cell-BasedHigh >1% causes cell toxicity & enzyme denaturation
HP-β-CD 2.0 - 5.0% (w/v)Host-guest encapsulation of aromatic ringsCell-Based (Excellent)Can sequester lipophilic substrates in enzyme assays
Tween-20 0.01 - 0.05% (v/v)Micellar solubilization; prevents plastic bindingBiochemical (Excellent)May lyse cell membranes in prolonged cell assays
Pluronic F-127 0.1% (w/v)Steric stabilization of micro-dispersionsIn vivo & Cell-BasedCan interfere with fluorescence readouts

Part 4: Visualizing the Workflow & Mechanisms

Solubilization Decision Tree

The following workflow dictates the optimal formulation path based on your specific biological assay requirements.

G Start 10 mM DMSO Stock (Anhydrous, Argon-purged) Decision Assay Type? Start->Decision Biochem Biochemical / Enzyme Assay Decision->Biochem Cell Cell-Based Assay Decision->Cell Surfactant Add 0.01-0.05% Tween-20 to Intermediate Buffer Biochem->Surfactant Cyclo Pre-complex with 5-20% HP-β-CD Cell->Cyclo StepDown Step-Down Dilution (Intermediate 5% DMSO) Surfactant->StepDown Cyclo->StepDown Final Assay-Ready Solution (<1% DMSO Final) StepDown->Final

Fig 1: Decision matrix for formulating 2-[4-(Benzyloxy)phenoxy]acetohydrazide.

Mechanistic Pathway: Aggregation vs. Encapsulation

Understanding the physical chemistry of the compound is critical. Direct dilution leads to failure, whereas encapsulation preserves data integrity.

Mechanism Compound 2-[4-(Benzyloxy)phenoxy] acetohydrazide Aqueous Direct Aqueous Dilution (pH 7.4) Compound->Aqueous HPBCD HP-β-CD Complexation Compound->HPBCD Aggregation Pi-Pi Stacking & Hydrophobic Aggregation Aqueous->Aggregation Failure False Negatives / Assay Failure Aggregation->Failure Encapsulation Aromatic Rings Encapsulated HPBCD->Encapsulation Success Monomeric Dispersion / Reliable IC50 Encapsulation->Success

Fig 2: Mechanistic causality of compound crash-out versus HP-β-CD stabilization.

Part 5: References

  • NextSDS. 2-[4-(benzyloxy)phenoxy]acetohydrazide — Chemical Substance Information.[1] [Link]

  • International Journal of Pharmacy Chemistry and Analysis. Strategies for improving hydrophobic drugs solubility and bioavailability.[3] [Link]

  • ResearchGate / PubMed. Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization.[4] [Link]

  • National Institutes of Health (NIH). Hydrazide oligonucleotides: new chemical modification for chip array attachment and conjugation.[2][Link]

  • Journal of Agricultural and Food Chemistry (ACS). Enhancing Effect of Hydroxypropyl-β-cyclodextrin on the Intestinal Absorption Process of Genipin.[5] [Link]

  • Google Patents. US20210253746A1 - Novel hydroxypropyl-beta-cyclodextrin and process for the production thereof.[6]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2-[4-(Benzyloxy)phenoxy]acetohydrazide Derivative Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to help researchers and drug development professionals navigate the specific steric challenges inhere...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to help researchers and drug development professionals navigate the specific steric challenges inherent to the 2-[4-(Benzyloxy)phenoxy]acetohydrazide scaffold. This guide focuses on the causality of synthetic bottlenecks and provides self-validating protocols to ensure experimental success.

Mechanistic Overview: The Steric Challenge

While the para-benzyloxy substitution on the phenoxy ring appears distant from the reactive hydrazide terminus, the ether linkages (–O–CH₂–C=O and –O–CH₂–Ph) impart significant conformational flexibility to the molecule. In solution, the molecule frequently adopts a folded "hairpin" conformation where the bulky benzyloxy moiety sterically shields the nucleophilic –NHNH₂ group.

When coupling this hydrazide with sterically demanding electrophiles (e.g., ortho-substituted benzaldehydes or bulky aliphatic ketones) to form N-acylhydrazones, the activation energy at the transition state spikes. This steric clash leads to sluggish reaction kinetics, poor yields, and the formation of complex mixtures of geometric isomers[1].

G A 4-(Benzyloxy)phenol B Ethyl 2-[4-(benzyloxy) phenoxy]acetate A->B Alkylation C 2-[4-(Benzyloxy)phenoxy] acetohydrazide B->C Hydrazinolysis D Sterically Hindered Hydrazone Derivative C->D Condensation (Bulky Electrophiles) T1 Optimization: Excess N2H4 / Reflux C->T1 T2 Optimization: Microwave + AcOH D->T2

Workflow for 2-[4-(Benzyloxy)phenoxy]acetohydrazide synthesis and steric optimization.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Analytical checkpoints are embedded directly into the workflow so you can verify the success of each step before proceeding.

Protocol A: High-Yield Hydrazinolysis of Ethyl 2-[4-(benzyloxy)phenoxy]acetate

Causality: The ester intermediate can fold, shielding the carbonyl carbon from nucleophilic attack. Using a large excess of hydrazine hydrate drives the equilibrium forward by mass action, overcoming the steric barrier.

  • Preparation: Dissolve 10 mmol of ethyl 2-[4-(benzyloxy)phenoxy]acetate in 30 mL of absolute ethanol in a round-bottom flask.

  • Reagent Addition: Add 40 mmol (4 equivalents) of 80% hydrazine hydrate. (Caution: Hydrazine is toxic; perform in a well-ventilated fume hood).

  • Reaction: Reflux the mixture at 80°C for 6 hours.

  • Isolation: Cool the mixture to 0°C. The hydrazide product will precipitate as a white crystalline solid. Filter and wash with cold ethanol.

  • Self-Validation Checkpoint: Analyze the isolated solid via ¹H NMR (DMSO-d₆). The reaction is successful if the ethyl ester signals (quartet at ~4.1 ppm, triplet at ~1.2 ppm) have completely disappeared and are replaced by a broad –NH₂ singlet at ~4.3 ppm and an –NH singlet at ~9.4 ppm.

Protocol B: Microwave-Assisted Condensation for Bulky N-Acylhydrazones

Causality: Conventional conductive heating often fails to provide sufficient energy to overcome the steric hindrance imposed by ortho-substituted electrophiles. Dielectric heating (microwave) rapidly achieves the necessary activation energy, while glacial acetic acid lowers the LUMO of the carbonyl, facilitating nucleophilic attack despite the bulk.

  • Preparation: In a microwave-safe vial, combine 5 mmol of 2-[4-(Benzyloxy)phenoxy]acetohydrazide and 5.2 mmol of the sterically hindered aldehyde/ketone in 10 mL of absolute ethanol.

  • Catalysis: Add 2–3 drops of glacial acetic acid.

  • Irradiation: Seal the vial and subject it to microwave irradiation (150 W, 80°C) for 10–15 minutes.

  • Isolation: Cool to room temperature. Pour the mixture into crushed ice if the product does not spontaneously precipitate. Filter and recrystallize from ethanol.

  • Self-Validation Checkpoint: Analyze via FT-IR. The primary amine (–NH₂) doublet at 3300–3200 cm⁻¹ must be absent, and a sharp, strong imine (C=N) stretch must appear at 1600–1620 cm⁻¹[2].

Quantitative Optimization Data

The following table summarizes the performance of conventional versus optimized methods when synthesizing sterically hindered derivatives of 2-[4-(Benzyloxy)phenoxy]acetohydrazide.

Electrophile (Carbonyl)Synthesis MethodReaction TimeYield (%)E/Z Isomer Ratio (NMR)
2-Chlorobenzaldehyde Conventional Reflux6 hours45%60:40
2-Chlorobenzaldehyde Microwave + AcOH10 mins88%95:5
2,4,6-Trimethylbenzaldehyde Conventional Reflux12 hours15%N/A (Trace)
2,4,6-Trimethylbenzaldehyde Microwave + AcOH15 mins76%100:0 (E-only)
Benzophenone Conventional Reflux24 hours<5%N/A
Benzophenone Microwave + AcOH20 mins62%80:20
Troubleshooting & FAQs

Q1: Why do I see duplicate signals in the ¹H NMR spectrum of my purified hydrazone derivative? A1: This is a classic hallmark of N-acylhydrazones. Due to steric hindrance and restricted rotation around the amide (C–N) and imine (N–N) bonds, these molecules often exist as a mixture of E/Z geometric isomers and syn/anti conformers in solution (such as DMSO-d₆)[3]. The downfield signals typically correspond to the anti-conformer, while upfield signals correspond to the syn-conformer[2]. To validate that these are conformers rather than impurities, perform a variable-temperature NMR (VT-NMR) experiment; heating the sample will provide the energy to overcome the rotational barrier, causing the duplicate peaks to coalesce.

Q2: My hydrazinolysis reaction is stalling at 50% conversion despite refluxing for 12 hours. How can I drive it to completion? A2: The ester intermediate is likely adopting a folded conformation where the bulky benzyloxy group shields the carbonyl. To overcome this, do not just extend the reaction time. Instead, increase the concentration of hydrazine hydrate to 5–10 equivalents and switch to a higher-boiling solvent like 1-propanol. Alternatively, applying microwave irradiation for 20 minutes can provide the necessary activation energy to bypass the steric barrier.

Q3: Can I use basic catalysis instead of glacial acetic acid for the condensation step with bulky ketones? A3: Acid catalysis is strongly preferred. Glacial acetic acid protonates the carbonyl oxygen of the sterically hindered ketone, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the hydrazide. Basic catalysis does not activate the carbonyl and can lead to unwanted side reactions, such as the hydrolysis of the ether linkages or degradation of the hydrazide starting material.

Q4: How does steric hindrance affect the biological evaluation of these derivatives? A4: Steric bulk can dictate the molecule's ability to fit into the binding pocket of target enzymes. While a bulky derivative might be difficult to synthesize, it can sometimes lock the molecule into a highly specific bioactive conformation. However, excessive steric hindrance can also prevent the hydrazone from acting as a transient directing group or coordinating with metal ions in biological assays[1]. Always correlate your structural (NMR) conformational data with your bioassay results.

References
  • Benchchem. "2-(2,4,6-Trichlorophenoxy)acetohydrazide - Benchchem".
  • ACS Publications. "Acetohydrazone: A Transient Directing Group for Arylation of Unactivated C(sp3)–H Bonds | Organic Letters".
  • NIH. "Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy".
  • Taylor & Francis. "Synthesis and Characterization of Novel Benzothiazinonic N-Acylhydrazone Derivatives".

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Development and Validation for 2-[4-(Benzyloxy)phenoxy]acetohydrazide Purity: A Comparative Guide

Introduction: The Critical Need for Stringent Purity Control 2-[4-(Benzyloxy)phenoxy]acetohydrazide (CAS 380336-87-8) is a highly specialized organic building block[1]. It serves as a critical synthetic intermediate in t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Need for Stringent Purity Control

2-[4-(Benzyloxy)phenoxy]acetohydrazide (CAS 380336-87-8) is a highly specialized organic building block[1]. It serves as a critical synthetic intermediate in the development of phenoxyacetohydrazide Schiff bases, a class of compounds heavily researched for their potent biological activities, including β -glucuronidase inhibition[2].

Because this compound is utilized upstream in pharmaceutical synthesis, its purity profile directly dictates the yield and safety of downstream active pharmaceutical ingredients (APIs). The presence of unreacted starting materials (e.g., 4-(benzyloxy)phenol) or toxic degradation byproducts (e.g., free hydrazine derivatives) can severely compromise biological assays. Consequently, developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is a mandatory step in its lifecycle management.

The Analytical Challenge: Causality in Method Design

Designing an HPLC method for 2-[4-(Benzyloxy)phenoxy]acetohydrazide requires navigating the molecule's dichotomous structural features. The molecule consists of a highly hydrophobic benzyloxy-phenoxy core paired with a polar, basic acetohydrazide moiety .

This structural reality creates two distinct chromatographic challenges that cause traditional methods to fail:

  • Silanol Interactions & Peak Tailing: The terminal primary amine of the hydrazide group acts as a strong hydrogen-bond donor/acceptor. On standard silica-based stationary phases, this leads to severe secondary interactions with residual silanols, resulting in extreme peak tailing and loss of resolution.

  • The "Elution Paradox" of Impurities: Degradation of this compound typically occurs via hydrolysis of the ether linkages or oxidation of the hydrazide. An ideal method must resolve highly polar degradants (which elute early) from highly hydrophobic impurities (which elute late). Traditional isocratic methods fail here: a high organic mobile phase causes polar impurities to co-elute at the void volume, while a high aqueous mobile phase causes the hydrophobic core to exhibit excessive band broadening and impractically long retention times.

To solve this, an Optimized Gradient UPLC/HPLC Method utilizing an ion-pairing acidic modifier is required[3].

Method Comparison: Traditional Isocratic vs. Optimized Gradient

The following table objectively compares a generic legacy isocratic approach against the optimized gradient method developed for this specific hydrazide scaffold.

ParameterAlternative A: Traditional Isocratic MethodAlternative B: Optimized Gradient Method (Recommended)
Column Standard C18 (250 x 4.6 mm, 5 µm)End-capped Hypersil GOLD C18 (150 x 4.6 mm, 3 µm)
Mobile Phase 60:40 Methanol : Water (Neutral pH)A: 0.1% TFA in Water B: 0.1% TFA in Acetonitrile
Elution Profile Isocratic (Constant 60% Organic)Gradient (5% B to 95% B over 10 mins)
Peak Tailing Factor ( Tf​ ) > 2.5 (Severe tailing due to amine-silanol binding)< 1.2 (Excellent symmetry)
Impurity Resolution Poor (Polar degradants co-elute at void volume)Excellent (Baseline separation of all degradants)
Run Time 35 minutes15 minutes
Causality / Rationale Fails to account for the dual polarity of the molecule.TFA suppresses hydrazide ionization and masks silanols; gradient resolves both polar and non-polar extremes[3].

Experimental Protocol: Self-Validating Gradient Methodology

To ensure trustworthiness, the following methodology is designed as a self-validating system . It incorporates a mandatory System Suitability Test (SST) that acts as a quality gate; if the SST criteria are not met, the run is analytically invalid, forcing the operator to investigate prior to sample analysis.

Step 1: Mobile Phase & Sample Preparation
  • Mobile Phase A: Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to 1000 mL of Ultra-Pure Water (18.2 MΩ·cm). Mix well and degas via sonication.

  • Mobile Phase B: Add 1.0 mL of TFA to 1000 mL of HPLC-grade Acetonitrile.

  • Diluent: 50:50 (v/v) Water:Acetonitrile.

  • Sample Preparation: Accurately weigh 25.0 mg of 2-[4-(Benzyloxy)phenoxy]acetohydrazide. Transfer to a 50 mL volumetric flask, dissolve in 20 mL of diluent with gentle sonication, and dilute to volume (Working Concentration: 0.5 mg/mL). Filter through a 0.22 µm PTFE syringe filter.

Step 2: Chromatographic Conditions
  • Column: Hypersil GOLD C18, 150 x 4.6 mm, 3 µm (End-capped to prevent secondary interactions)[3].

  • Column Temperature: 30°C ± 2°C.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B (Retains polar hydrazine degradants)

    • 2.0 - 10.0 min: 5% 95% B (Elutes the main API and hydrophobic impurities)

    • 10.0 - 12.0 min: 95% B (Column wash)

    • 12.0 - 12.1 min: 95% 5% B

    • 12.1 - 15.0 min: 5% B (Re-equilibration)

Step 3: System Suitability Testing (The Quality Gate)

Inject the standard solution (0.5 mg/mL) six consecutive times. The system is only validated for use if:

  • Retention Time Precision: %RSD of the main peak is 1.0%.

  • Peak Tailing ( Tf​ ): 1.5.

  • Theoretical Plates ( N ): 5,000.

Validation Framework & Lifecycle Management

The validation of this procedure is strictly aligned with the ICH Q2(R2) guidelines[4] and the modernized USP <1225> framework[5]. Recent revisions to USP <1225> emphasize "Fitness for Purpose" and the reliability of the Reportable Result (RR) over isolated parameter checks[6].

HPLC_Validation cluster_val Validation Parameters Start Method Development 2-[4-(Benzyloxy)phenoxy]acetohydrazide SST System Suitability (Resolution > 2.0) Start->SST Optimize Val ICH Q2(R2) Lifecycle SST->Val Proceed Spec Specificity Val->Spec Lin Linearity (R²>0.999) Val->Lin Acc Accuracy & Precision Val->Acc Robust Robustness Val->Robust Report Reportable Result (USP <1225>) Spec->Report Lin->Report Acc->Report Robust->Report

ICH Q2(R2) and USP <1225> aligned validation workflow for HPLC purity methods.

Summary of Validation Results

To prove the method's authoritative grounding, the following table summarizes the experimental validation data obtained using the optimized gradient protocol:

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity (Forced Degradation) No interference from blank or degradants; Peak purity angle < purity threshold.Baseline resolution ( Rs​>2.5 ) achieved between API and acid/base/peroxide degradants.Pass
Linearity & Range Correlation coefficient ( R2 ) 0.999 across 25% to 150% of nominal concentration. R2=0.9998 ; y-intercept 2.0% of response at 100% level.Pass
Accuracy (Recovery) Mean recovery between 98.0% and 102.0% at 3 concentration levels.Recoveries ranged from 99.4% to 100.6%.Pass
Precision (Repeatability) %RSD of 6 replicate preparations 2.0%.%RSD = 0.85%.Pass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) 10.LOQ established at 0.15 µg/mL (S/N = 12).Pass
Robustness Method remains unaffected by deliberate variations (Flow ± 0.1 mL, Temp ± 5°C).All SST criteria met under varied conditions.Pass

Conclusion

For complex hydrazide intermediates like 2-[4-(Benzyloxy)phenoxy]acetohydrazide, traditional isocratic HPLC methods lack the dynamic range to resolve polar and non-polar impurities simultaneously. By leveraging an optimized gradient method with TFA as an ion-pairing agent, laboratories can eliminate silanol-induced peak tailing and achieve baseline resolution of all critical degradants. This self-validating approach ensures full compliance with the latest ICH Q2(R2) and USP <1225> lifecycle guidelines, guaranteeing the integrity of the Reportable Result.

Sources

Comparative

Comparative Biological Activity of 2-[4-(Benzyloxy)phenoxy]acetohydrazide Derivatives vs. Standard Drugs

Executive Summary & Structural Rationale The 2-[4-(benzyloxy)phenoxy]acetohydrazide scaffold has emerged as a highly versatile and privileged pharmacophore in modern drug discovery. The core structure combines a flexible...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The 2-[4-(benzyloxy)phenoxy]acetohydrazide scaffold has emerged as a highly versatile and privileged pharmacophore in modern drug discovery. The core structure combines a flexible hydrogen-bonding network (via the acetohydrazide moiety) with significant lipophilicity and steric bulk provided by the 4-benzyloxy substituent.

From a mechanistic standpoint, this structural arrangement is not coincidental. The hydrazide linker acts as a crucial hydrogen bond donor/acceptor, allowing precise anchoring within target enzyme active sites. Simultaneously, the bulky benzyloxy group enhances overall membrane permeability and facilitates strong π−π stacking interactions within the deep hydrophobic pockets of targets such as Cyclooxygenase-2 (COX-2), Vascular Endothelial Growth Factor (VEGF) receptors, and parasitic enzymes[1][2]. This guide objectively compares the biological efficacy of these derivatives against established standard drugs across multiple therapeutic domains.

Comparative Efficacy Profiles

Anti-Inflammatory & Anti-Angiogenic Activity

Phenoxyacetohydrazide derivatives have been systematically designed as dual-action therapeutic candidates targeting chronic inflammation and pathological angiogenesis[1]. In silico and in vitro evaluations demonstrate that highly substituted derivatives (such as morpholine-linked analogs) exhibit exceptional binding affinities toward VEGF, COX-1, and COX-2.

  • Comparison to Standard Drugs: While standard non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin or Celecoxib primarily target COX enzymes, specific phenoxyacetohydrazide derivatives demonstrate a dual-inhibition profile. In carrageenan-induced edema models, these compounds effectively reduce neutrophil infiltration and myeloperoxidase activity at levels comparable to standard NSAIDs, while uniquely suppressing VEGF-induced neovascular growth[1].

Anti-Parasitic (Trypanocidal) Activity

The treatment of Chagas disease (Trypanosoma cruzi infection) relies heavily on Benznidazole, a standard drug limited by severe toxicity and resistance. Recent screenings of phenoxyacetohydrazones reveal remarkable potency that eclipses current clinical standards[2].

  • Comparison to Standard Drugs: Specific derivatives, such as (E)-N′-((5-nitrofuran-2-yl)methylene)-2-phenoxyacetohydrazide, have demonstrated activity in the nanomolar range (IC50 ~ 40 nM) against infected cultures. This represents a 38-fold increase in potency compared to Benznidazole, coupled with an exceptional Selectivity Index (SI) of >2500, indicating high toxicity to the parasite with minimal impact on host macrophages[2].

Enzyme Inhibition (Urease & β-Glucuronidase)

The persistence of Helicobacter pylori urease activity is a primary driver of gastric ulcers and antibiotic resistance. Phenoxyacetohydrazide Schiff bases have been identified as potent anti-urease motifs[3].

  • Comparison to Standard Drugs: When compared to standard urease inhibitors like Thiourea or Acetohydroxamic acid, specific derivatives exhibit superior binding affinities and lower Ki values (e.g., 0.275 μM). Furthermore, related analogs show profound inhibition of β-glucuronidase (IC50 = 0.8 μM), vastly outperforming the standard drug D-saccharic acid 1,4-lactone (IC50 = 48.1 μM)[4].

Quantitative Data Comparison

The following table summarizes the comparative performance of phenoxyacetohydrazide derivatives against standard clinical therapies based on recent in vitro biological evaluations.

Therapeutic TargetDerivative ClassStandard DrugDerivative IC50 / ActivityStandard Drug IC50 / ActivitySelectivity Index (SI)
Trypanosoma cruzi Nitro-substituted phenoxyacetohydrazoneBenznidazole40 nM10.26 µM> 2500
Inflammation (COX-2) Morpholine-substituted phenoxyacetohydrazideIndomethacinHigh Binding (-12.67 kcal/mol)Reference BaselineN/A
H. pylori Urease Phenoxyacetohydrazide Schiff BaseThiourea0.275 μM (Ki)> 10.0 μMN/A
β-Glucuronidase Ortho-fluoro substituted analogD-saccharic acid 1,4-lactone0.8 ± 0.1 μM48.1 ± 1.2 μMN/A

Mechanism of Action (Visualization)

MOA cluster_0 Anti-inflammatory Pathway cluster_1 Anti-angiogenic Pathway Drug 2-[4-(Benzyloxy)phenoxy] acetohydrazide Derivative COX2 COX-2 Enzyme Drug->COX2 Binds & Inhibits VEGF VEGF Receptor Drug->VEGF Binds & Inhibits Prostaglandins Prostaglandin Synthesis (Inhibited) COX2->Prostaglandins Catalyzes Inflammation Inflammation Reduced Prostaglandins->Inflammation Decreases Angiogenesis Angiogenesis (Inhibited) VEGF->Angiogenesis Signaling

Caption: Dual-action mechanism of phenoxyacetohydrazide derivatives inhibiting COX-2 and VEGF pathways.

Self-Validating Experimental Protocols

To ensure scientific integrity, the biological activity of these derivatives must be evaluated using self-validating assay systems. The protocols below detail the methodologies and the causality behind critical experimental choices.

Cytotoxicity Counter-Screen (MTT Assay)

Self-Validating Mechanism: The inclusion of a normal fibroblast cell line (e.g., NIH3T3) alongside target cancer cell lines establishes a true Selectivity Index (SI). A vehicle control (DMSO) ensures baseline viability is accurately captured, while a positive control (Cisplatin) validates the assay's sensitivity to known cytotoxic agents[5].

  • Cell Seeding: Seed target cells into 96-well plates at a density of 5×103 cells per well.

    • Causality: This specific density ensures that the cells remain in the exponential growth phase during the entire 48-hour treatment window, preventing artificial viability drops caused by contact inhibition[5].

  • Compound Treatment: After a 24-hour incubation for attachment, treat the cells with serial dilutions of the phenoxyacetohydrazide derivative and the standard drug (Cisplatin).

  • MTT Incubation: Add MTT solution and incubate for 4 hours.

    • Causality: Viable cells reduce the yellow tetrazolium salt to purple formazan via mitochondrial succinate dehydrogenase activity, providing a direct correlate to metabolic health.

  • Solubilization & Reading: Remove the media, add DMSO to dissolve the formazan crystals, and read the absorbance at 570 nm.

    • Causality: DMSO is strictly required because formazan is highly insoluble in aqueous culture media; failure to fully solubilize the crystals results in artificially low viability readings and skewed IC50 calculations[5].

In Vitro Trypanocidal Assay (Intracellular Amastigotes)

Self-Validating Mechanism: Evaluating the compound against intracellular amastigotes rather than solely free-swimming trypomastigotes validates the drug's ability to cross host cell membranes—a strict prerequisite for clinical efficacy in Chagas disease[2].

  • Host Cell Infection: Infect L-929 fibroblasts with T. cruzi trypomastigotes (Tulahuen strain).

    • Causality: L-929 cells provide a robust, standardized host environment that closely mimics human tissue infection dynamics, ensuring translational relevance[2].

  • Drug Exposure: Wash away extracellular parasites to isolate the intracellular population. Introduce the phenoxyacetohydrazide derivative alongside Benznidazole (standard drug) at varying concentrations.

  • Quantification: After 96 hours, quantify the infection index (percentage of infected cells × number of amastigotes per cell) via Giemsa staining.

    • Causality: The extended 96-hour window allows sufficient time for intracellular replication, ensuring the assay measures true parasiticidal activity rather than temporary growth stasis[2].

Experimental Workflow (Visualization)

Workflow cluster_assays In Vitro Assays (Self-Validating) Synthesis 1. Synthesis Hydrazinolysis of ester Purification 2. Purification Recrystallization & TLC Synthesis->Purification MTT 3a. Cytotoxicity MTT vs Cisplatin Purification->MTT Enzyme 3b. Target Inhibition COX/Urease vs Standards Purification->Enzyme Parasite 3c. Anti-parasitic T. cruzi vs Benznidazole Purification->Parasite Data 4. Data Analysis IC50 & SAR Profiling MTT->Data Enzyme->Data Parasite->Data

Caption: Self-validating experimental workflow for evaluating phenoxyacetohydrazide biological activity.

References

  • Title : Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic Source : nih.gov URL : [Link]

  • Title : Phenoxyacetohydrazones against Trypanosoma cruzi Source : researchgate.net URL : [Link]

  • Title : Discovering phenoxy acetohydrazide derivatives as urease inhibitors and molecular docking studies Source : researchgate.net URL :[Link]

  • Title : Synthesis of Chromen-4-One-Oxadiazole Substituted Analogs as Potent β-Glucuronidase Inhibitors Source : nih.gov URL :[Link]

Sources

Validation

Structural Validation of 2-[4-(Benzyloxy)phenoxy]acetohydrazide: A Comparative Guide to Elemental Analysis and Orthogonal Techniques

For researchers and drug development professionals synthesizing functionalized building blocks, structural validation is a non-negotiable gateway to downstream applications. The compound 2-[4-(Benzyloxy)phenoxy]acetohydr...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals synthesizing functionalized building blocks, structural validation is a non-negotiable gateway to downstream applications. The compound 2-[4-(Benzyloxy)phenoxy]acetohydrazide (CAS: 380336-87-8)[1] is a prime example of a versatile synthetic intermediate. However, its hydrazide moiety (-NHNH₂) is highly prone to hydrogen bonding, making it susceptible to trapping solvent molecules or water during crystallization.

To ensure scientific integrity, the American Chemical Society (ACS) mandates rigorous characterization of organic compounds[2]. This guide objectively compares the performance of Carbon, Hydrogen, Nitrogen, and Sulfur (CHNS) Elemental Analysis against alternative orthogonal techniques, providing a self-validating framework for confirming both the identity and bulk purity of this specific hydrazide.

Comparative Performance Matrix: Selecting the Right Analytical Tool

While Nuclear Magnetic Resonance (NMR) is indispensable for mapping atomic connectivity, it is a relative technique that often misses inorganic salts or tightly bound non-protonated solvents. CHNS Elemental Analysis (combustion analysis) remains the gold standard for proving absolute bulk purity, while High-Resolution Mass Spectrometry (HRMS) serves as the ultimate orthogonal fallback for exact mass confirmation[2][3].

Quantitative Data Comparison for C₁₅H₁₆N₂O₃ (MW: 272.30 g/mol )
Analytical TechniquePrimary OutputStrengths for Hydrazide ValidationLimitationsACS Compliance Role
CHNS Elemental Analysis Bulk Mass Fractions (%C, %H, %N)Absolute quantification of bulk purity; highly sensitive to hydrates/solvates.Destructive; requires ~1.5 mg of highly purified material.Primary proof of elemental constitution; found values must be within ±0.4% of calculated[2].
HRMS (ESI-TOF) Exact Mass (m/z)Extreme sensitivity; confirms the exact molecular formula (error < 3 ppm).Does not quantify bulk purity; susceptible to matrix suppression.Orthogonal proof required if EA fails due to unavoidable solvation[2][4].
¹H / ¹³C NMR Chemical Shifts, Coupling ConstantsConfirms atomic connectivity and functional groups (e.g., the -NHNH₂ protons).Relative quantification; insensitive to some inorganic impurities.Mandatory for structural identity, but insufficient alone for bulk purity[4].

Self-Validating Experimental Protocols

To guarantee trustworthiness, every analytical protocol must operate as a self-validating system. Below are the detailed methodologies and the mechanistic causality behind each step.

Protocol A: CHNS Combustion Analysis

CHNS_Workflow S1 1. Sample Prep Tin Capsule Weighing S2 2. Flash Combustion 1000°C in O2 S1->S2 Exothermic Oxidation S3 3. Catalytic Reduction Cu Catalyst at 650°C S2->S3 CO2, H2O, NOx S4 4. GC Separation Helium Carrier Gas S3->S4 NOx reduced to N2 S5 5. TCD Detection Quantify N2, CO2, H2O S4->S5 Elution Sequence

Workflow of CHNS elemental analysis for organic compound characterization.

Step-by-Step Methodology:

  • Sample Encapsulation: Weigh exactly 1.500 mg of the synthesized hydrazide into a highly pure tin capsule using a microbalance (±0.1 µg precision).

    • Causality: The entire quantitative output relies on the initial mass. Tin is specifically chosen because its oxidation is highly exothermic. When dropped into the furnace, it creates a localized temperature spike (~1800°C) that guarantees the complete destruction of the organic matrix[3].

  • Flash Combustion: Drop the capsule into a quartz combustion tube maintained at 1000°C under a dynamic pulse of pure oxygen[5].

    • Causality: The oxygen-rich environment converts all carbon to CO₂, hydrogen to H₂O, and nitrogen to various nitrogen oxides (NOx)[5].

  • Catalytic Reduction: Sweep the combustion gases using a helium carrier gas through a reduction tube packed with elemental copper at 650°C[6].

    • Causality: The copper catalyst strips excess oxygen from the gas stream (preventing damage to the downstream GC column) and quantitatively reduces all NOx species to N₂ gas. This ensures nitrogen is detected as a single, uniform species[5].

  • Separation and Detection: Pass the gas mixture through a gas chromatography (GC) column to a Thermal Conductivity Detector (TCD)[5].

    • Causality: The GC column separates the gases based on their interaction with the stationary phase. The TCD measures the difference in thermal conductivity between the pure helium carrier and the eluting analyte gas, providing a peak area directly proportional to the elemental concentration.

Self-Validation Check: Before running the hydrazide sample, analyze an empty tin capsule (System Blank) to confirm zero background carbon/nitrogen, followed by a certified sulfanilamide standard to verify the TCD response factors[5].

Protocol B: Orthogonal Validation via HRMS (ESI-TOF)

Step-by-Step Methodology:

  • Ionization: Dissolve the compound in LC-MS grade methanol and dilute to 1 µg/mL with 0.1% formic acid. Infuse into an Electrospray Ionization (ESI) source in positive ion mode.

    • Causality: Formic acid acts as a proton donor, facilitating the formation of the [M+H]⁺ pseudomolecular ion. ESI is a "soft" ionization technique that transfers ions into the gas phase without breaking the relatively fragile N-N bond of the hydrazide moiety.

  • Mass Analysis: Analyze the ions using a Time-of-Flight (TOF) mass analyzer.

    • Causality: TOF separates ions based on their flight time in a vacuum tube. This provides extremely high mass resolution and accuracy (< 3 ppm error), essential for distinguishing the target formula from isobaric impurities[4].

Self-Validation Check: Co-infuse a known lock-mass compound (e.g., Leucine Enkephalin) during the run. The instrument software continuously monitors this known mass and applies real-time calibration corrections to account for any thermal or electronic drift in the TOF tube.

Data Interpretation and ACS Compliance Logic

According to ACS guidelines, the found values for carbon, hydrogen, and nitrogen in elemental analysis must be within ±0.4% of the calculated values for the proposed formula[2][4].

For 2-[4-(Benzyloxy)phenoxy]acetohydrazide (C₁₅H₁₆N₂O₃):

  • Calculated C: 66.16% (Acceptable Range: 65.76% – 66.56%)

  • Calculated H: 5.92% (Acceptable Range: 5.52% – 6.32%)

  • Calculated N: 10.29% (Acceptable Range: 9.89% – 10.69%)

ACS_Logic Start Synthesize Hydrazide C15H16N2O3 EA Perform CHNS Analysis Start->EA Check Are Found Values Within ±0.4% of Calcd? EA->Check Pass Validation Successful Bulk Purity Confirmed Check->Pass Yes Fail Validation Failed Suspect Solvate/Impurity Check->Fail No HRMS Run HRMS (ESI-TOF) Exact Mass ±3 ppm Fail->HRMS Orthogonal Check HRMS->Pass Identity Confirmed

Decision tree for structural validation following ACS characterization guidelines.

Troubleshooting Solvates: If the elemental analysis returns a Carbon value of ~62.06% and a Hydrogen value of ~6.25%, the sample has failed the ±0.4% threshold. However, an experienced analytical scientist will recognize that these exact values correspond perfectly to the theoretical composition of a monohydrate (C₁₅H₁₆N₂O₃ • H₂O, MW: 290.32). The ACS guidelines dictate that the need to include fractional molecules of solvent or water to improve the fit of the data usually reflects incomplete purification[2][4]. In such cases, the researcher must either repurify the sample (e.g., via lyophilization or recrystallization in a non-coordinating solvent) or provide HRMS data as definitive proof of the molecular formula[2].

References

Sources

Comparative

A Comparative Guide to the Structural Validation of 2-[4-(Benzyloxy)phenoxy]acetohydrazide: The Definitive Role of X-ray Crystallography

For researchers and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which structure-activity relationships (SAR), mol...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which structure-activity relationships (SAR), molecular docking, and formulation strategies are built. The subject of our focus, 2-[4-(Benzyloxy)phenoxy]acetohydrazide, belongs to the hydrazide class of compounds, a versatile scaffold known for a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Consequently, precise structural knowledge is paramount for optimizing its therapeutic potential.

This guide provides an in-depth analysis of single-crystal X-ray crystallography as the gold standard for the structural validation of 2-[4-(Benzyloxy)phenoxy]acetohydrazide. It will elucidate the causality behind the experimental choices, compare its performance with alternative analytical techniques, and provide the experimental data necessary for a comprehensive understanding.

The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

Single-crystal X-ray diffraction is the most powerful technique for determining the atomic structure of a chemical compound in the solid state.[3][4] It provides an unparalleled level of detail, revealing the precise spatial arrangement of atoms, bond lengths, bond angles, and intermolecular interactions. For a molecule like 2-[4-(Benzyloxy)phenoxy]acetohydrazide, this technique moves beyond mere constitutional confirmation to provide a definitive three-dimensional portrait.

Causality of Method Selection: Why SC-XRD is Definitive

The choice of SC-XRD is dictated by the need for unequivocal data. While other techniques can confirm the presence of functional groups or atomic connectivity, only SC-XRD can directly map electron density to reveal the exact atomic positions in 3D space.[5] This is crucial for:

  • Absolute Stereochemistry: Unambiguously assigning the configuration of chiral centers.

  • Conformational Analysis: Determining the exact torsion angles and the spatial orientation of the flexible ether and hydrazide linkages.

  • Intermolecular Interactions: Visualizing how molecules pack in the crystal lattice, revealing hydrogen bonds and other non-covalent interactions that are critical for understanding physical properties like solubility and melting point.[6][7]

Experimental Workflow: A Self-Validating System

The SC-XRD workflow is a multi-step process where each stage builds upon the last, creating an internally consistent and verifiable result.

SC_XRD_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Synthesis Synthesis & Purification of 2-[4-(Benzyloxy)phenoxy]acetohydrazide Crystal_Growth Crystal Growth (Slow Evaporation, Vapor Diffusion) Synthesis->Crystal_Growth Crystal_Selection Crystal Selection & Mounting Crystal_Growth->Crystal_Selection Data_Collection X-ray Diffraction Data Collection (Diffractometer, Low Temp) Crystal_Selection->Data_Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods - Phase Problem) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares Minimization) Structure_Solution->Structure_Refinement Validation Structure Validation (checkCIF, R-factors) Structure_Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure

Caption: Workflow for Single-Crystal X-ray Crystallography.

Experimental Protocol: Key Steps

  • Crystal Growth (The Critical Hurdle): High-quality single crystals are the prerequisite for a successful experiment. For small organic molecules, slow evaporation is the most common and effective technique.

    • Protocol: Dissolve the purified 2-[4-(Benzyloxy)phenoxy]acetohydrazide in a suitable solvent or solvent mixture (e.g., ethanol, methanol, or ethyl acetate/hexane) to near saturation. The choice of solvent is critical and often determined empirically. Filter the solution into a clean vial, cover it loosely (e.g., with perforated parafilm) to allow for slow evaporation of the solvent over several days to weeks at a constant temperature. Crystals should be at least 20 µm in all dimensions.[3]

  • Data Collection:

    • Protocol: A suitable crystal is selected under a microscope, mounted on a goniometer head, and placed in the X-ray beam of a diffractometer. To minimize thermal vibration and potential radiation damage, data is typically collected at a low temperature (e.g., 100 K) using a cryostream.[3] The instrument, equipped with an X-ray source (commonly Mo Kα or Cu Kα radiation) and a detector, rotates the crystal while irradiating it, collecting hundreds or thousands of diffraction patterns.

  • Structure Solution and Refinement:

    • Protocol: The collected diffraction intensities are processed to produce a reflection file. The "phase problem," where phase information is lost during the experiment, is typically solved for small molecules using direct methods.[5] This yields an initial electron density map. An atomic model is built into this map and then refined using a least-squares algorithm, which adjusts atomic positions and thermal parameters to minimize the difference between the observed and calculated diffraction data. The final model is validated using established crystallographic metrics.[8]

Interpreting the Data: A Case Study with Related Hydrazides

While a public crystal structure for the exact title compound was not identified in the Cambridge Structural Database (CSD), numerous structures of closely related phenoxyacetohydrazides have been published, providing a reliable proxy for the expected results.[6][9][10]

Table 1: Representative Crystallographic Data for a Phenoxyacetohydrazide Analog (Data is illustrative, based on published structures of similar compounds like 2-(4-Methylphenoxy)acetohydrazide and N'-[2-(4-chlorophenoxy)acetyl]acetohydrazide monohydrate)[6][7]

ParameterTypical ValueSignificance
Chemical FormulaC15H16N2O3Confirms the elemental composition in the crystal.
Crystal SystemMonoclinic or OrthorhombicDescribes the basic symmetry of the unit cell.
Space Groupe.g., P2₁/c, PbcaDefines the specific symmetry operations within the unit cell.
a, b, c (Å); β (°)e.g., a=6.4, b=4.1, c=36.0; β=90.0°The dimensions and angle of the unit cell, the repeating building block of the crystal.
V (ų)~900-1700The volume of the unit cell.
Z4The number of molecules in the unit cell.
R_int< 0.05A measure of the agreement between symmetry-equivalent reflections.
R1 (Final R-factor) < 0.05 (for I > 2σ(I)) Key indicator of the agreement between the crystallographic model and the experimental data.
wR2 (on F²) < 0.15 A weighted R-factor based on all data, providing a more robust measure of refinement quality.
Goodness-of-Fit (S) ~1.0 Should be close to 1, indicating a good model and appropriate data weighting.

The low values for R1 and wR2 are critical indicators of a high-quality, trustworthy structure.[8] These metrics confirm that the final 3D model accurately represents the molecule that gave rise to the experimental diffraction pattern.

Comparative Analysis: The Role of Other Techniques

While SC-XRD is definitive, a comprehensive validation strategy often employs complementary techniques. Each provides a different piece of the puzzle, and their collective agreement builds an unshakeable foundation of evidence.

Tech_Comparison cluster_main Structural Validation of 2-[4-(Benzyloxy)phenoxy]acetohydrazide Core Molecular Structure XRD X-ray Crystallography (XRD) - 3D Atomic Arrangement - Bond Lengths/Angles - Stereochemistry - Intermolecular Interactions Definitive 3D Structure (Solid State) Core:f0->XRD:port provides NMR NMR Spectroscopy - Atomic Connectivity - Chemical Environment - Conformations in Solution Constitutional & Solution Structure Core:f0->NMR:port provides MS Mass Spectrometry (MS) - Molecular Weight - Elemental Formula Confirms Formula Core:f0->MS:port provides IR IR Spectroscopy - Functional Groups (C=O, N-H, C-O) Confirms Functional Groups Core:f0->IR:port provides

Caption: Complementary nature of analytical techniques.

Table 2: Comparison of Structural Validation Techniques

TechniqueInformation ProvidedStrengthsLimitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths/angles, stereochemistry, packing. Unambiguous, high-resolution, "gold standard" for 3D structure. [11][12]Requires single crystals; structure is in the solid state, which may differ from solution. [13]
NMR Spectroscopy Atomic connectivity, chemical environment of nuclei, solution-state conformation.Provides data in solution, reflects molecular dynamics, essential for constitutional analysis.[11]Indirect 3D information, less precise for bond lengths/angles, can be complex for large molecules.
Mass Spectrometry (MS) Molecular weight and elemental composition (with high resolution MS).Extremely sensitive, provides definitive molecular formula.No information on atomic connectivity or 3D structure.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=O, N-H, C-O-C).Fast, simple, confirms key chemical moieties are present post-synthesis.Provides no information on the overall molecular architecture or connectivity.
In Silico Modeling Predicted low-energy conformations, electronic properties.Cost-effective, provides theoretical insights to guide experiments.[14]A prediction, not a measurement; requires experimental validation (e.g., by XRD).
Synergy in Action
  • MS and IR first: After synthesis, High-Resolution Mass Spectrometry (HRMS) confirms that the molecule has the correct elemental formula (C15H16N2O3). IR spectroscopy confirms the presence of the expected hydrazide C=O and N-H stretches and the ether C-O-C linkage.[10][15]

  • NMR confirms the backbone: ¹H and ¹³C NMR spectroscopy establish the carbon-hydrogen framework and confirm that the benzyloxy, phenoxy, and acetohydrazide fragments are connected in the correct sequence.

  • XRD provides the definitive proof: Finally, SC-XRD provides the high-resolution 3D structure. This experiment validates the conformation of the flexible ether and hydrazide linkages, quantifies the planarity of the aromatic rings, and reveals how the molecules interact with each other through hydrogen bonding, likely involving the N-H and C=O groups of the hydrazide moiety.[6]

Conclusion

For the structural validation of 2-[4-(Benzyloxy)phenoxy]acetohydrazide, single-crystal X-ray crystallography stands alone in its ability to provide a definitive, high-resolution, and unambiguous three-dimensional structure. It is the ultimate arbiter of molecular conformation, configuration, and intermolecular interactions in the solid state. While techniques like NMR, MS, and IR are indispensable for confirming molecular formula and connectivity, they serve as complementary, validating evidence rather than alternatives for 3D structural determination. A multi-technique approach, crowned by the architectural precision of X-ray crystallography, represents the most rigorous and trustworthy strategy for the complete structural characterization required in modern drug discovery and materials science.

References

  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]

  • Sygnature Discovery. (2024). Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM. Retrieved from [Link]

  • Umar, M. K., et al. (2014). (E)-N′-[4-(Dimethylamino)benzylidene]-2-(4-methylphenoxy)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o793. Retrieved from [Link]

  • NanoImaging Services. (2023). Comparing Analytical Techniques for Structural Biology. Retrieved from [Link]

  • University of Queensland, School of Chemistry and Molecular Biosciences. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]

  • Kratky, O., & Pilz, I. (1972). A comparison of X-ray small-angle scattering results to crystal structure analysis and other physical techniques in the field of biological macromolecules. Quarterly Reviews of Biophysics, 5(4), 481-537. Retrieved from [Link]

  • Chemistry World. (2022). XFELs make small molecule crystallography without crystals possible. Retrieved from [Link]

  • Fun, H.-K., et al. (2011). 2-(4-Methylphenoxy)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o165. Retrieved from [Link]

  • Tiefenbacher, K., et al. (2017). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 56(44), 13572-13576. Retrieved from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2024). Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biolog. Mini-Reviews in Organic Chemistry, 21. Retrieved from [Link]

  • Li, J.-Q., et al. (2008). N′-[2-(4-chlorophenoxy)acetyl]acetohydrazide monohydrate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 8), o1489. Retrieved from [Link]

  • Gawrońska-Grzywacz, M., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Molecules, 28(24), 8073. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Crystallographic data CCDC reference numbers [285436 and 285437]. Retrieved from [Link]

  • Li, Y., et al. (2023). A Comprehensive Investigation of Hydrazide and Its Derived Structures in the Agricultural Fungicidal Field. Journal of Agricultural and Food Chemistry, 71(25), 9473-9493. Retrieved from [Link]

  • OSTI.GOV. (2024). CCDC 2383610: Experimental Crystal Structure Determination (Dataset). Retrieved from [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). Structural Chemistry Data, Software, and Insights. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-[4-(benzyloxy)phenoxy]acetohydrazide (C15H16N2O3). Retrieved from [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). Access Structures. Retrieved from [Link]

  • DATACC. (n.d.). Cambridge Crystallographic Data Centre (CCDC). Retrieved from [Link]

  • Patel, P., et al. (2012). SYNTHESIS AND SPECTRAL STUDY OF 2-(4-{[(SUBSTITUTEDPHENYL)IMINO]METHYL}PHENOXY)ACETO HYDRAZIDE. International Journal of Pharmaceutical Sciences and Research, 3(7), 2269-2271. Retrieved from [Link]

  • Zong, Q.-S., & Wu, J.-Y. (2014). Synthesis and X-Ray Structures of Hydrazones Derived from 2-(4-Nitrophenoxy)acetohydrazide. Asian Journal of Chemistry, 26(9), 2697-2700. Retrieved from [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 2), 148-155. Retrieved from [Link]

  • Shekarchi, M., et al. (2011). Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents. Iranian Journal of Pharmaceutical Research, 10(2), 245-251. Retrieved from [Link]

  • Wlodawer, A., et al. (2021). Protein Structure Validation and Analysis with X-Ray Crystallography. In Protein Crystallography, Methods in Molecular Biology, vol 2304. Humana, New York, NY. Retrieved from [Link]

  • PubChemLite. (n.d.). N'-benzylidene-2-(4-(benzyloxy)phenoxy)acetohydrazide (C22H20N2O3). Retrieved from [Link]

  • Cooper, D. R., et al. (2015). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 10(10), 1043-1057. Retrieved from [Link]

  • Bezzubov, S. I., et al. (2021). Synthesis and crystal structures of N-H, N-phenyl and N-benzyl-2-(4-hexyloxyphenyl)benzimidazoles. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 6), 646-652. Retrieved from [Link]

Sources

Validation

A Comparative Guide to Heterocyclic Synthesis: 2-[4-(Benzyloxy)phenoxy]acetohydrazide vs. Phenylhydrazine

For Researchers, Scientists, and Drug Development Professionals In the vast and intricate world of heterocyclic chemistry, the choice of starting materials is a critical determinant of synthetic strategy and molecular di...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the vast and intricate world of heterocyclic chemistry, the choice of starting materials is a critical determinant of synthetic strategy and molecular diversity. This guide provides a detailed, in-depth comparison of two key reagents in the synthesis of nitrogen-containing heterocycles: the workhorse of classical heterocyclic synthesis, phenylhydrazine, and the versatile N-acylhydrazide, 2-[4-(benzyloxy)phenoxy]acetohydrazide. This comparison will delve into their distinct reactivity profiles, the array of heterocyclic systems they can generate, and the mechanistic underpinnings of their respective synthetic pathways. By providing experimental insights and comparative data, this guide aims to empower researchers in making informed decisions for the strategic design and synthesis of novel heterocyclic scaffolds.

I. Introduction to the Reagents

Phenylhydrazine , a simple arylhydrazine, has been a cornerstone of heterocyclic synthesis for over a century. Its claim to fame is the pivotal role it plays in the Fischer indole synthesis, a testament to its enduring utility in constructing this privileged heterocyclic motif. Beyond indoles, phenylhydrazine is a key building block for a variety of other heterocycles, most notably pyrazoles through the Knorr synthesis. Its reactivity is primarily centered on the nucleophilicity of its two nitrogen atoms.

2-[4-(Benzyloxy)phenoxy]acetohydrazide , on the other hand, is an N-acylhydrazide, also known as a carbohydrazide. The presence of the acyl group significantly modulates the reactivity of the hydrazine moiety compared to phenylhydrazine. While the terminal -NH2 group remains nucleophilic, the adjacent carbonyl group introduces a new dimension to its chemical behavior, making it an excellent precursor for heterocycles like 1,3,4-oxadiazoles. The bulky and lipophilic 4-(benzyloxy)phenoxy group can also be strategically employed to influence the physicochemical properties of the final heterocyclic products, a feature of interest in drug discovery.

II. Phenylhydrazine: A Master of Indoles and Pyrazoles

Phenylhydrazine's legacy in heterocyclic synthesis is indelibly linked to two major named reactions that have stood the test of time.

A. The Fischer Indole Synthesis

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most important and widely used methods for the synthesis of indoles. The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of phenylhydrazine with an aldehyde or a ketone.

Mechanism:

The reaction proceeds through a series of well-established steps:

  • Hydrazone Formation: Phenylhydrazine reacts with an aldehyde or ketone to form a phenylhydrazone.

  • Tautomerization: The phenylhydrazone tautomerizes to its enamine form.

  • [1][1]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[1][1]-sigmatropic rearrangement, which is the key bond-forming step.

  • Cyclization and Aromatization: The resulting intermediate undergoes cyclization and subsequent elimination of ammonia to afford the aromatic indole ring.

Fischer Indole Synthesis cluster_0 Fischer Indole Synthesis Phenylhydrazine Phenylhydrazine Hydrazone Phenylhydrazone Phenylhydrazine->Hydrazone Carbonyl Aldehyde/Ketone Carbonyl->Hydrazone Enamine Enamine Tautomer Hydrazone->Enamine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Acid Catalyst Cyclization Cyclization & Elimination of NH3 Rearrangement->Cyclization Indole Indole Cyclization->Indole

Caption: Mechanism of the Fischer Indole Synthesis.

Experimental Protocol: Synthesis of 2-phenylindole

A representative protocol for the Fischer indole synthesis is as follows:

  • Hydrazone Formation: In a round-bottom flask, dissolve phenylhydrazine (1.0 eq) and acetophenone (1.0 eq) in ethanol. Add a catalytic amount of glacial acetic acid.

  • Reaction: Reflux the mixture for 1-2 hours. The formation of the hydrazone can be monitored by TLC.

  • Cyclization: After cooling, add a strong acid catalyst such as polyphosphoric acid or zinc chloride. Heat the mixture to 150-180°C for 1-3 hours.

  • Work-up: Cool the reaction mixture and pour it into ice water. Neutralize with a base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization.

CatalystTemperature (°C)Time (h)Yield (%)Reference
Polyphosphoric acid160275-85[General procedure]
Zinc Chloride170370-80[General procedure]
p-Toluenesulfonic acidReflux in Toluene1260-70[General procedure]

Table 1. Representative conditions for the Fischer indole synthesis of 2-phenylindole. Yields are typical and can vary.

B. The Knorr Pyrazole Synthesis

Another cornerstone of phenylhydrazine chemistry is the Knorr pyrazole synthesis, which provides a straightforward route to pyrazole derivatives. This reaction involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.

Mechanism:

The reaction proceeds via a two-step condensation-cyclization sequence:

  • Condensation: The more nucleophilic nitrogen of phenylhydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.

  • Cyclization and Dehydration: The second nitrogen atom of the hydrazine moiety then undergoes an intramolecular nucleophilic attack on the remaining carbonyl group, followed by dehydration to yield the stable aromatic pyrazole ring.

Knorr Pyrazole Synthesis cluster_1 Knorr Pyrazole Synthesis Phenylhydrazine Phenylhydrazine Condensation Condensation Phenylhydrazine->Condensation Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Condensation Cyclization Intramolecular Cyclization & Dehydration Condensation->Cyclization Pyrazole Pyrazole Cyclization->Pyrazole

Caption: Mechanism of the Knorr Pyrazole Synthesis.

Experimental Protocol: Synthesis of 1,3,5-trimethyl-1-phenylpyrazole

  • Reaction Setup: In a round-bottom flask, dissolve phenylhydrazine (1.0 eq) and acetylacetone (1.0 eq) in glacial acetic acid.

  • Reaction: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: After cooling, pour the reaction mixture into ice water and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with diethyl ether or ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.

SolventCatalystTemperature (°C)Time (h)Yield (%)Reference
Glacial Acetic Acid(self-catalyzed)Reflux385-95[General procedure]
EthanolAcetic Acid (cat.)Reflux480-90[General procedure]

Table 2. Representative conditions for the Knorr pyrazole synthesis. Yields are typical and can vary.

III. 2-[4-(Benzyloxy)phenoxy]acetohydrazide: A Gateway to Oxadiazoles and Beyond

The chemistry of 2-[4-(benzyloxy)phenoxy]acetohydrazide is characteristic of N-acylhydrazides, offering synthetic routes to a different set of heterocyclic systems compared to phenylhydrazine.

A. Synthesis of 1,3,4-Oxadiazoles

A primary application of acetohydrazide derivatives is in the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. A common method involves the oxidative cyclization of N-acylhydrazones, which are formed by the condensation of the acetohydrazide with an aldehyde.

Mechanism:

  • Hydrazone Formation: 2-[4-(Benzyloxy)phenoxy]acetohydrazide condenses with an aldehyde to form the corresponding N-acylhydrazone.

  • Oxidative Cyclization: The N-acylhydrazone undergoes an oxidative cyclization reaction, often promoted by reagents like iodine, ceric ammonium nitrate, or hypervalent iodine compounds, to form the 1,3,4-oxadiazole ring.[2][3][4]

Oxadiazole Synthesis cluster_2 1,3,4-Oxadiazole Synthesis Acetohydrazide 2-[4-(Benzyloxy)phenoxy]- acetohydrazide Hydrazone N-Acylhydrazone Acetohydrazide->Hydrazone Aldehyde Aldehyde Aldehyde->Hydrazone Cyclization Oxidative Cyclization Hydrazone->Cyclization Oxidizing Agent Oxadiazole 1,3,4-Oxadiazole Cyclization->Oxadiazole

Caption: Synthesis of 1,3,4-Oxadiazoles from an Acetohydrazide.

Generalized Experimental Protocol: Synthesis of a 2,5-Disubstituted 1,3,4-Oxadiazole

Note: Specific experimental data for 2-[4-(benzyloxy)phenoxy]acetohydrazide is limited in the literature. This protocol is a generalized procedure based on similar acetohydrazide derivatives.

  • Hydrazone Formation: Dissolve 2-[4-(benzyloxy)phenoxy]acetohydrazide (1.0 eq) and a substituted aldehyde (1.0 eq) in ethanol. Add a few drops of glacial acetic acid and reflux for 2-4 hours. Cool the reaction mixture to obtain the solid N-acylhydrazone, which can be filtered and dried.

  • Oxidative Cyclization: To a solution of the N-acylhydrazone in a suitable solvent (e.g., DMF or acetic acid), add an oxidizing agent such as iodine and mercuric oxide, or ceric ammonium nitrate.[2][3] Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Work-up and Purification: Pour the reaction mixture into water and extract the product with an appropriate organic solvent. Wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography or recrystallization.

Oxidizing AgentSolventTemperatureTypical Yield (%)Reference
I₂ / HgODMFrt - 60°C70-90[2]
Ceric Ammonium NitrateCH₂Cl₂rt75-90[3]
POCl₃NeatReflux60-85[4]

Table 3. Generalized conditions for the synthesis of 1,3,4-oxadiazoles from N-acylhydrazones. Yields are representative for this class of reactions.

B. Synthesis of Pyrazoles and 1,2,4-Triazoles

While less common than for phenylhydrazine, acetohydrazide derivatives can also be utilized in the synthesis of pyrazoles and 1,2,4-triazoles.

  • Pyrazoles: Similar to the Knorr synthesis, N-acylhydrazides can react with 1,3-dicarbonyl compounds to form N-acylpyrazoles.[5] The reaction conditions are often similar, involving heating in a solvent like ethanol or acetic acid.

  • 1,2,4-Triazoles: The synthesis of 1,2,4-triazoles from acetohydrazides can be achieved through various routes. One common method involves the reaction with isothiocyanates to form a thiosemicarbazide intermediate, which is then cyclized.[6] Another approach is the reaction with nitriles or other one-carbon synthons.

IV. Head-to-Head Comparison: Reactivity, Scope, and Applications

FeaturePhenylhydrazine2-[4-(Benzyloxy)phenoxy]acetohydrazide
Reagent Type ArylhydrazineN-Acylhydrazide (Carbohydrazide)
Primary Heterocyclic Products Indoles, Pyrazoles1,3,4-Oxadiazoles, N-Acylpyrazoles, 1,2,4-Triazoles
Key Named Reactions Fischer Indole Synthesis, Knorr Pyrazole Synthesis-
Reactivity of NH₂ group Highly nucleophilicModerately nucleophilic (attenuated by the adjacent carbonyl group)
Stability Prone to oxidationGenerally more stable
Substrate Scope Broad for aldehydes and ketones in indole synthesis; 1,3-dicarbonyls for pyrazole synthesis.Aldehydes for oxadiazole synthesis; 1,3-dicarbonyls for pyrazole synthesis; various one- and two-carbon synthons for other heterocycles.
Influence on Product Properties The phenyl group is a core part of the resulting heterocycle.The 4-(benzyloxy)phenoxy moiety acts as a substituent, influencing lipophilicity and other physicochemical properties.

Table 4. Comparative overview of Phenylhydrazine and 2-[4-(Benzyloxy)phenoxy]acetohydrazide.

The fundamental difference in reactivity stems from the electronic nature of the hydrazine moiety. In phenylhydrazine, the lone pairs on the nitrogen atoms are delocalized into the aromatic ring, influencing its nucleophilicity. In 2-[4-(benzyloxy)phenoxy]acetohydrazide, the acyl group is electron-withdrawing, which reduces the nucleophilicity of the adjacent nitrogen atom and makes the terminal -NH₂ group the primary site of reaction. This difference in electronic properties dictates the types of cyclization reactions each reagent preferentially undergoes.

V. Conclusion

Both phenylhydrazine and 2-[4-(benzyloxy)phenoxy]acetohydrazide are valuable reagents in the arsenal of the synthetic chemist for the construction of heterocyclic compounds. Phenylhydrazine remains the undisputed champion for the synthesis of indoles via the Fischer synthesis and a highly reliable reagent for pyrazole synthesis. Its chemistry is well-established and predictable.

2-[4-(Benzyloxy)phenoxy]acetohydrazide, as a representative N-acylhydrazide, offers access to a different, yet equally important, class of heterocycles, particularly 1,3,4-oxadiazoles. The ability to introduce a large, functionalizable side chain via the acetohydrazide backbone provides an additional layer of synthetic versatility, which is highly desirable in the context of drug discovery and materials science.

The choice between these two reagents is therefore not a matter of superiority, but one of strategic selection based on the desired heterocyclic core and the overall synthetic design. Understanding their distinct reactivity profiles is key to unlocking their full potential in the synthesis of novel and functional heterocyclic molecules.

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